5,7-Dichloro-2-ethylpyrazolo[1,5-a]pyrimidine
Description
Properties
IUPAC Name |
5,7-dichloro-2-ethylpyrazolo[1,5-a]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7Cl2N3/c1-2-5-3-8-11-6(9)4-7(10)13(8)12-5/h3-4H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAXQAJJHZVZJGO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN2C(=C1)N=C(C=C2Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7Cl2N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Technical Guide to 5,7-dichloro-pyrazolo[1,5-a]pyrimidine Derivatives: Synthesis, Reactivity, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
The pyrazolo[1,5-a]pyrimidine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" for its ability to bind to a wide array of biological targets with high affinity.[1][2] This guide focuses on the 5,7-dichloro-pyrazolo[1,5-a]pyrimidine core, a highly versatile intermediate that serves as a launchpad for creating diverse libraries of potent and selective therapeutic agents, particularly protein kinase inhibitors.[2][3] Its value lies in the differential reactivity of the two chlorine atoms, which allows for sequential and controlled functionalization to explore structure-activity relationships (SAR) comprehensively.
Synthesis of the Core Scaffold
The journey to a diverse library of derivatives begins with the robust synthesis of the 5,7-dichloro-pyrazolo[1,5-a]pyrimidine core. The most common and efficient method involves a two-step process starting from a readily available 5-aminopyrazole precursor.
Step 1: Cyclocondensation The initial step is a cyclocondensation reaction between a 5-aminopyrazole (which can be substituted at various positions on the pyrazole ring) and a malonic ester, such as diethyl malonate. This reaction is typically carried out in the presence of a base like sodium ethoxide to yield the corresponding pyrazolo[1,5-a]pyrimidine-5,7-diol.[4]
Step 2: Chlorination The resulting diol is then subjected to a chlorination reaction to replace the hydroxyl groups with chlorine atoms. A strong chlorinating agent, most commonly phosphorus oxychloride (POCl₃), is used to afford the target 5,7-dichloro-pyrazolo[1,5-a]pyrimidine scaffold.[4] The yield for this step can be moderate, but the product is crucial for subsequent diversification.[4]
Chemical Reactivity and Regioselective Functionalization
The synthetic utility of the 5,7-dichloro scaffold is defined by the differential reactivity of the chlorine atoms at the C5 and C7 positions. The chlorine at the C7 position is significantly more susceptible to nucleophilic aromatic substitution (SₙAr) than the chlorine at C5.[3][4] This regioselectivity is the key to a controlled, stepwise diversification strategy.
Causality of Regioselectivity: The enhanced reactivity at C7 is attributed to the electronic properties of the fused ring system. The pyrazole ring's electron-donating character influences the pyrimidine ring, making the C7 position more electrophilic and thus a more favorable site for nucleophilic attack.
This allows for a modular approach to synthesis:
-
Selective C7 Substitution: A wide range of nucleophiles (amines, alcohols, thiols) can be introduced at the C7 position under relatively mild conditions, often at room temperature in the presence of a mild base like potassium carbonate.[4]
-
Subsequent C5 Substitution: The remaining, less reactive chlorine at C5 can then be replaced using more forcing conditions or by employing metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings.[3][4] This second step allows for the introduction of aryl, heteroaryl, or different amino groups, creating a vast chemical space for exploration.
Biological Activities and Therapeutic Applications
Derivatives of 5,7-dichloro-pyrazolo[1,5-a]pyrimidine have demonstrated a broad spectrum of biological activities, with the most prominent application being the development of protein kinase inhibitors for cancer therapy.[5] The scaffold serves as an excellent ATP-competitive hinge-binding motif.[6]
Kinase Inhibition in Oncology
The pyrazolo[1,5-a]pyrimidine core is a key feature in several clinically relevant kinase inhibitors.[1] Modifications at the C5 and C7 positions allow for fine-tuning of potency and selectivity against various kinase targets.
-
FLT3 Inhibitors: Fms-like tyrosine kinase 3 (FLT3) is a critical target in acute myeloid leukemia (AML). Derivatives of this scaffold have been developed as potent FLT3 inhibitors with IC₅₀ values in the low nanomolar range.[7]
-
PI3Kδ Inhibitors: Phosphoinositide 3-kinase δ (PI3Kδ) is a key regulator in immune cell signaling, making it a target for inflammatory diseases like asthma and certain B-cell malignancies.[4] Specific substitution patterns have yielded highly selective PI3Kδ inhibitors.[4]
-
Pim-1 Inhibitors: Pim-1 is a serine/threonine kinase overexpressed in many cancers. The pyrazolo[1,5-a]pyrimidine scaffold has been shown to interact selectively with Pim-1, leading to the development of potent inhibitors.[8]
-
CDK Inhibitors: Cyclin-dependent kinases (CDKs) are crucial regulators of the cell cycle, and their inhibition is a validated anticancer strategy. The drug Dinaciclib, which features a pyrazolo[1,5-a]pyrimidine core, is a potent inhibitor of multiple CDKs.[9][10]
The general mechanism involves the heterocyclic core forming hydrogen bonds with the kinase hinge region, while substituents at C5 and C7 explore adjacent hydrophobic pockets to achieve potency and selectivity.[2][3]
Other Therapeutic Areas
Beyond oncology, this scaffold has shown promise in other areas:
-
Antitubercular Activity: Pyrazolo[1,5-a]pyrimidin-7(4H)-one derivatives have been identified as potent agents against Mycobacterium tuberculosis.[11][12][13]
-
Anti-inflammatory and Antidiabetic Agents: Certain derivatives have shown potential as anti-inflammatory and anti-diabetic agents through various mechanisms.[9]
Table 1: Representative Biological Activities of Pyrazolo[1,5-a]pyrimidine Derivatives
| Target/Application | Derivative Type | Potency (IC₅₀) | Reference |
|---|---|---|---|
| FLT3-ITD (AML) | 5-Anilino-7-substituted | 0.4 nM | [7] |
| PI3Kδ (Inflammation) | 5-(Indol-4-yl)-7-morpholino | 2.8 nM | [4] |
| Pim-1 (Cancer) | 3-Aryl-5-amino substituted | < 50 nM | [8] |
| Antitubercular | Pyrazolo[1,5-a]pyrimidin-7(4H)-one | Low µM | [11][12] |
| CDK (Cancer) | Dinaciclib | Low nM |[9] |
Key Experimental Protocols
Protocol: Synthesis of 4-{5-Chloro-2-methylpyrazolo[1,5-a]pyrimidin-7-yl}morpholine
This protocol describes the first, regioselective substitution at the C7 position, a key intermediate for further diversification.[4]
Reagents and Materials:
-
5,7-dichloro-2-methylpyrazolo[1,5-a]pyrimidine
-
Morpholine
-
Potassium Carbonate (K₂CO₃)
-
Acetonitrile (CH₃CN)
-
Stir plate and magnetic stir bar
-
Round-bottom flask
-
Standard glassware for workup and purification
Procedure:
-
To a solution of 5,7-dichloro-2-methylpyrazolo[1,5-a]pyrimidine (1.0 eq) in acetonitrile, add potassium carbonate (2.0 eq).
-
Add morpholine (1.1 eq) to the suspension at room temperature.
-
Stir the reaction mixture vigorously at room temperature for 4-6 hours, monitoring progress by TLC or LC-MS.
-
Upon completion, filter the reaction mixture to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude solid by recrystallization or column chromatography (e.g., using a hexane/ethyl acetate gradient) to obtain the pure 4-{5-chloro-2-methylpyrazolo[1,5-a]pyrimidin-7-yl}morpholine. The reaction typically proceeds with high yield (>90%).[4]
Protocol: In Vitro Kinase Inhibition Assay (General)
This protocol outlines a general method for assessing the inhibitory activity of synthesized derivatives against a target kinase.[1]
Reagents and Materials:
-
Recombinant kinase enzyme
-
Specific peptide substrate for the kinase
-
ATP (Adenosine triphosphate)
-
Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
Test compounds (derivatives) dissolved in DMSO
-
Detection reagent (e.g., ADP-Glo™, LanthaScreen™)
-
384-well microplates
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO and add a small volume (e.g., 2 µL) to the wells of a 384-well plate.
-
Add a solution containing the kinase and its substrate in assay buffer to each well.
-
Incubate the plate for a short period (e.g., 15 minutes) at room temperature to allow the compound to bind to the kinase.
-
Initiate the kinase reaction by adding a solution of ATP in assay buffer.
-
Incubate the plate at room temperature for the specified reaction time (e.g., 60 minutes).
-
Stop the reaction and add the detection reagent according to the manufacturer's instructions.
-
Incubate for the required development time.
-
Measure the signal (e.g., luminescence or fluorescence) using a microplate reader.
-
Calculate the percentage of inhibition relative to a DMSO control and determine the IC₅₀ values by fitting the data to a dose-response curve.
Conclusion and Future Outlook
The 5,7-dichloro-pyrazolo[1,5-a]pyrimidine scaffold is a validated and highly fruitful starting point for the development of targeted therapeutics. Its predictable, regioselective reactivity allows for the systematic and efficient synthesis of large, diverse compound libraries. The proven success of this core in inhibiting multiple classes of protein kinases underscores its importance in oncology drug discovery. Future research will likely focus on developing novel C5/C7 substitution patterns to overcome kinase inhibitor resistance, improve selectivity profiles, and explore applications beyond oncology, such as in neurodegenerative and infectious diseases. The continued exploration of this "privileged" scaffold promises to yield the next generation of innovative medicines.
References
-
Structure–Activity Relationships of Pyrazolo[1,5-a]pyrimidin-7(4H)-ones as Antitubercular Agents. ACS Infectious Diseases. [URL: https://pubs.acs.org/doi/10.1021/acsinfecdis.0c00632][11][12][13]
-
Discovery and structure - activity relationship exploration of pyrazolo[1,5-a]pyrimidine derivatives as potent FLT3-ITD inhibitors. Bioorganic & Medicinal Chemistry. [URL: https://pubmed.ncbi.nlm.nih.gov/34563914/][7]
-
Structure-activity relationship (SAR) studies of pyrazolo[1,5-a]pyrimidine analogs. BenchChem. [URL: https://www.benchchem.com/bachem/structure-activity-relationship-sar-studies-of-pyrazolo-1-5-a-pyrimidine-analogs][1]
-
Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. Molecules. [URL: https://www.mdpi.com/1420-3049/26/24/7487][4]
-
Physical and chemical properties of 5,7-Dichloropyrazolo[1,5-a]pyrimidine. BenchChem. [URL: https://www.benchchem.com/bachem/physical-and-chemical-properties-of-5-7-dichloropyrazolo-1-5-a-pyrimidine][2]
-
Dichloropyrazolo[1,5-a]pyrimidine (CAS No. 57489-77-7). BenchChem. [URL: https://www.benchchem.com/product/B1313661][3]
-
In vitro biological studies and computational prediction-based analyses of pyrazolo[1,5-a]pyrimidine derivatives. RSC Advances. [URL: https://pubs.rsc.org/en/content/articlelanding/2024/ra/d3ra08537a][9]
-
Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. Pharmaceuticals. [URL: https://www.mdpi.com/1424-8247/17/12/1667][10]
-
Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Medicinal Chemistry. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11213768/][5]
-
Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. Molecules. [URL: https://www.mdpi.com/1420-3049/29/15/3507][6]
-
Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. Journal of Medicinal Chemistry. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4020478/][8]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Discovery and structure - activity relationship exploration of pyrazolo[1,5-a]pyrimidine derivatives as potent FLT3-ITD inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. mdpi.com [mdpi.com]
- 11. Structure–Activity Relationships of Pyrazolo[1,5-a]pyrimidin-7(4H)-ones as Antitubercular Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
Technical Guide: Reactivity Profile of Chlorine Atoms in 5,7-Dichloro-2-ethylpyrazolo[1,5-a]pyrimidine
Executive Summary: The "C7-First" Directive
For researchers targeting the 5,7-dichloro-2-ethylpyrazolo[1,5-a]pyrimidine scaffold, the primary reactivity rule is kinetically absolute: Nucleophilic Aromatic Substitution (
This regioselectivity allows for the precise construction of asymmetric heterocycles. The C7-chlorine is highly labile, reacting under mild conditions, while the C5-chlorine is "deactivated" relative to C7, requiring forcing conditions (elevated thermal energy or catalysis) for displacement. This guide details the electronic rationale, operational protocols, and troubleshooting frameworks to exploit this reactivity difference for library synthesis and lead optimization.
Electronic Structure & Theoretical Basis[1]
To control the chemistry, one must understand the electronic landscape of the pyrazolo[1,5-a]pyrimidine core.
The Bridgehead Activation
The pyrazolo[1,5-a]pyrimidine system is a bioisostere of the purine ring. The bridgehead nitrogen (N4) is the critical determinant of reactivity.
-
Position 7 (C7): This position is gamma to the bridgehead nitrogen (analogous to the 4-position of a standard pyrimidine). Attack here creates a Meisenheimer complex where the negative charge is delocalized onto the bridgehead nitrogen (N4), a highly stabilized resonance form.
-
Position 5 (C5): This position is alpha to the bridgehead nitrogen (analogous to the 2-position of a standard pyrimidine). While also activated, the transition state energy for attack at C5 is significantly higher than at C7 due to less favorable resonance contribution and proximity to the electron-rich N4 lone pair (electrostatic repulsion).
The 2-Ethyl Effect
The ethyl group at C2 exerts a weak positive inductive effect (+I). While it slightly increases electron density in the pyrazole ring compared to a proton, it does not invert the electrophilicity of the pyrimidine ring. However, the ethyl group adds a steric parameter that must be considered if the incoming nucleophile at C7 is exceptionally bulky, though C7 remains the kinetic product.
Visualization: Electronic Decision Tree
Figure 1: Decision tree illustrating the kinetic preference for C7 substitution based on electronic stabilization.
Regioselective Functionalization Strategy
The synthesis of dual-functionalized derivatives relies on a "Temperature-Controlled Switch."
Comparative Reactivity Table
| Feature | C7-Chlorine | C5-Chlorine |
| Reactivity Status | Highly Electrophilic (Labile) | Moderately Electrophilic (Stable) |
| Standard Conditions | ||
| Solvent System | EtOH, IPA, DCM, THF | n-BuOH, DMSO, Dioxane |
| Base Requirement | Mild ( | Strong/Hindered ( |
| Kinase Inhibitor Role | Often the "Hinge Binder" or Solubilizing Group | Often the "Tail" or Hydrophobic Group |
Experimental Protocols
Synthesis of the Core Scaffold (Context)
Precursor: The 5,7-dichloro-2-ethylpyrazolo[1,5-a]pyrimidine is typically synthesized by cyclizing 3-amino-5-ethylpyrazole with diethyl malonate (using NaOEt/EtOH) to yield the 5,7-diol, followed by chlorination with
-
Note: Ensure all
is quenched and removed before attempting regioselective substitution, as residual acid can alter regioselectivity or degrade nucleophiles.
Protocol A: C7-Selective Displacement (The "Soft" Stage)
Objective: Install the first nucleophile at C7 without touching C5.
-
Preparation: Dissolve 5,7-dichloro-2-ethylpyrazolo[1,5-a]pyrimidine (1.0 eq) in anhydrous Ethanol or Isopropanol (0.1 M).
-
Activation: Add
-Diisopropylethylamine (DIPEA) (1.2 eq). Cool the solution to in an ice bath. -
Nucleophile Addition: Add the amine nucleophile (1.05 eq) dropwise.
-
Critical Control: Do not add excess nucleophile rapidly if the nucleophile is small/unhindered.
-
-
Reaction: Stir at
for 30 mins, then allow to warm to RT. Monitor by LC-MS.-
Endpoint: Disappearance of starting material. Formation of mono-sub product.
-
-
Workup: Evaporate volatiles. Partition between EtOAc and Water. Dry organic layer (
).-
Purification: Flash chromatography (Hexane/EtOAc). The C7-substituted product is usually less polar than the di-substituted byproduct.
-
Protocol B: C5-Displacement (The "Hard" Stage)
Objective: Displace the remaining C5-chlorine on the C7-substituted intermediate.
-
Preparation: Dissolve the C7-substituted intermediate (1.0 eq) in n-Butanol or DMSO (0.2 M).
-
Activation: Add excess base (
2.0 eq or DIPEA 3.0 eq). -
Nucleophile Addition: Add the second nucleophile (1.5 - 2.0 eq).
-
Reaction:
-
Thermal: Heat to
in a sealed tube for 12-24 hours. -
Microwave (Preferred): Heat at
for 30-60 minutes.
-
-
Workup: Pour into water (if DMSO used) or evaporate (if n-BuOH used). Extract with DCM.
-
Purification: HPLC or Flash Chromatography.
-
Sequential Workflow Visualization
Figure 2: Sequential synthetic workflow for dual-functionalization.
Troubleshooting & Analytics
NMR Diagnostics
How do you confirm the regiochemistry without a crystal structure?
-
Proton Shift (
NMR):-
The C6-H proton is the diagnostic handle.
-
In the 5,7-dichloro starting material, C6-H appears around
7.0 - 7.2 ppm . -
C7-Substitution: The C6-H signal typically shifts upfield (shielded) to
6.0 - 6.5 ppm due to the electron-donating effect of the new substituent at the gamma position. -
C5-Substitution (Incorrect isomer): If C5 reacts first, the shielding effect on C6-H is less pronounced.
-
Common Pitfalls
-
Over-reaction: If the first nucleophile is small (e.g., methylamine) and excess is used at RT, you may get 5,7-disubstitution immediately. Fix: Lower temperature to
and control stoichiometry strictly. -
Steric Clash: If the C7-nucleophile is extremely bulky (e.g., tert-butyl amine), the reaction rate drops, and C5 attack (though electronically disfavored) becomes a competitive pathway. Fix: Use a polar aprotic solvent (DMF) to enhance
rates or switch to Buchwald-Hartwig coupling for the C7 step.
References
-
Discovery of Pyrazolo[1,5-a]pyrimidine TTK Inhibitors. Source: National Institutes of Health (PMC). Context: Details the sequential displacement strategy: C7 displacement at RT followed by C5 displacement at elevated temperatures. URL:[Link]
-
Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as Selective PI3Kδ Inhibitors. Source: National Institutes of Health (PMC). Context: Confirms the strong reactivity of the chlorine atom at position 7 using mild basic conditions (
, RT). URL:[Link] -
Regioselective Nucleophilic Aromatic Substitution of 2-Substituted Dichloropyrimidines. Source: ResearchGate / Wuxi Biology. Context: Discusses the QM/LUMO analysis of pyrimidine-based
regioselectivity, supporting the electronic rationale for gamma-position preference. URL:[Link]
Methodological & Application
Application Notes and Protocols: Regioselective Nucleophilic Substitution of 5,7-Dichloro-2-ethylpyrazolo[1,5-a]pyrimidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrazolo[1,5-a]pyrimidine scaffold is a "privileged structure" in medicinal chemistry, recognized for its ability to interact with a wide range of biological targets with high affinity and selectivity.[1] Derivatives of this core have been extensively investigated as inhibitors of various protein kinases, which are crucial regulators of cellular processes often dysregulated in diseases like cancer.[2] The 5,7-dichloro-2-ethylpyrazolo[1,5-a]pyrimidine is a key intermediate, offering two reactive sites for nucleophilic substitution. The differential reactivity of the chlorine atoms at the C5 and C7 positions allows for the strategic and regioselective introduction of diverse functionalities, enabling the synthesis of complex molecules with significant therapeutic potential.
This guide provides a detailed exploration of the regioselective nucleophilic aromatic substitution (SNAr) on the 5,7-dichloro-2-ethylpyrazolo[1,5-a]pyrimidine core, explaining the principles governing selectivity and offering detailed protocols for achieving substitution at either the C7 or C5 position.
Understanding Regioselectivity: C7 vs. C5 Reactivity
In the 5,7-dichloropyrazolo[1,5-a]pyrimidine system, the chlorine atom at the C7 position is significantly more susceptible to nucleophilic attack than the chlorine at the C5 position. This preferential reactivity is a cornerstone of its synthetic utility, allowing for sequential and controlled functionalization.
The heightened reactivity at C7 can be attributed to the electronic properties of the fused ring system. The pyrazole ring, being electron-rich, exerts an electron-donating effect, which is more pronounced at the C5 position. This increased electron density at C5 makes it less electrophilic and therefore less reactive towards nucleophiles. Conversely, the C7 position is more electron-deficient, rendering it the preferred site for nucleophilic attack.
This inherent regioselectivity allows for a modular approach to synthesizing a diverse library of compounds. A nucleophile can be selectively introduced at the C7 position, and then a second, different nucleophile can be introduced at the C5 position through more forcing conditions or by employing metal-catalyzed cross-coupling reactions.[3][4]
Visualization of the Reaction Pathway
The following diagram illustrates the general principle of regioselective nucleophilic substitution on the 5,7-dichloro-2-ethylpyrazolo[1,5-a]pyrimidine scaffold.
Caption: General workflow for sequential nucleophilic substitution.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the selective nucleophilic substitution at the C7 and C5 positions of 5,7-dichloro-2-ethylpyrazolo[1,5-a]pyrimidine.
Protocol 1: Selective Monosubstitution at the C7 Position with an Amine
This protocol describes the reaction of 5,7-dichloro-2-ethylpyrazolo[1,5-a]pyrimidine with a primary or secondary amine to selectively form the 7-amino-5-chloro derivative.
Materials:
-
5,7-Dichloro-2-ethylpyrazolo[1,5-a]pyrimidine
-
Amine (e.g., morpholine, piperidine, aniline) (1.0 - 1.2 equivalents)
-
Solvent (e.g., Isopropanol, N,N-Dimethylformamide (DMF), Dioxane)
-
Base (e.g., K₂CO₃, Et₃N) (optional, depending on the amine)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware and magnetic stirrer
-
Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) for reaction monitoring
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a condenser, add 5,7-dichloro-2-ethylpyrazolo[1,5-a]pyrimidine (1 equivalent).
-
Add the chosen solvent (e.g., Isopropanol).
-
Add the amine (1.0 - 1.2 equivalents).
-
If the amine salt is used or if the amine is not basic enough, add a base like potassium carbonate (2 equivalents).
-
Degas the reaction mixture by bubbling an inert gas through the solution for 10-15 minutes.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) under an inert atmosphere.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Upon completion, cool the reaction mixture to room temperature.
-
If a solid precipitates, filter the mixture and wash the solid with the reaction solvent or a suitable organic solvent.
-
If no solid forms, concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to obtain the desired 7-amino-5-chloro-2-ethylpyrazolo[1,5-a]pyrimidine.
Expected Outcome:
This reaction typically proceeds with high selectivity for the C7 position, yielding the monosubstituted product in good to excellent yields (often >90%).[3][4]
Protocol 2: Substitution at the C5 Position
Following the successful substitution at the C7 position, the remaining chlorine at C5 can be displaced. This generally requires more forcing conditions or the use of transition metal catalysis.
Materials:
-
7-Amino-5-chloro-2-ethylpyrazolo[1,5-a]pyrimidine (from Protocol 1)
-
Nucleophile (e.g., a different amine, alkoxide) (excess, 2-5 equivalents)
-
High-boiling point solvent (e.g., DMF, DMSO, N-methyl-2-pyrrolidone (NMP))
-
Base (e.g., K₂CO₃, NaH) (if required)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
In a pressure-rated reaction vessel, combine the 7-amino-5-chloro-2-ethylpyrazolo[1,5-a]pyrimidine, the second nucleophile, and the high-boiling point solvent.
-
Add a base if necessary.
-
Seal the vessel and heat the reaction mixture to a higher temperature (typically 120-160 °C).
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Carefully quench the reaction mixture with water or ice water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Materials:
-
7-Amino-5-chloro-2-ethylpyrazolo[1,5-a]pyrimidine
-
Amine (1.2 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) (1-5 mol%)
-
Ligand (e.g., Xantphos, BINAP) (2-10 mol%)
-
Base (e.g., Cs₂CO₃, K₃PO₄) (2-3 equivalents)
-
Anhydrous, degassed solvent (e.g., Toluene, Dioxane)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the palladium catalyst and the ligand.
-
Add the anhydrous solvent and stir for a few minutes to allow for catalyst pre-formation.
-
Add the 7-amino-5-chloro-2-ethylpyrazolo[1,5-a]pyrimidine, the amine, and the base.
-
Degas the reaction mixture thoroughly.
-
Heat the reaction to the appropriate temperature (typically 80-120 °C).
-
Monitor the reaction progress.
-
Upon completion, cool the reaction and filter through a pad of celite to remove the catalyst.
-
Wash the celite pad with the reaction solvent.
-
Concentrate the filtrate and purify the residue by column chromatography.
Data Summary
The choice of nucleophile and reaction conditions significantly impacts the outcome of the substitution reaction. The following table provides a general overview of expected outcomes.
| Position | Nucleophile | Typical Conditions | Regioselectivity | Yield |
| C7 | Primary/Secondary Amines | 80-110 °C, Isopropanol/DMF | High (>95:5 C7:C5) | Good-Excellent |
| C7 | Alkoxides | Room Temp to 60 °C, THF/Alcohol | High | Good-Excellent |
| C7 | Thiols | Room Temp to 80 °C, with base | High | Good-Excellent |
| C5 | Primary/Secondary Amines | 120-160 °C, DMF/NMP | N/A (after C7 sub) | Moderate-Good |
| C5 | Amines (Buchwald-Hartwig) | 80-120 °C, Pd-catalysis | N/A | Good-Excellent |
| C5 | Boronic Acids (Suzuki) | 80-110 °C, Pd-catalysis | N/A | Good-Excellent |
Troubleshooting and Key Considerations
-
Moisture Sensitivity: For palladium-catalyzed reactions, ensure all glassware is oven-dried and reagents and solvents are anhydrous to prevent catalyst deactivation.
-
Reaction Monitoring: Close monitoring of the reaction is crucial to prevent the formation of side products, especially when forcing conditions are used for C5 substitution.
-
Purification: The polarity of the substituted products can vary significantly. Careful selection of the column chromatography eluent is necessary for effective purification.
-
Nucleophile Basicity: Stronger bases may be required for less nucleophilic amines. However, excessively strong basic conditions can lead to decomposition of the starting material or product.
Conclusion
The regioselective nucleophilic substitution of 5,7-dichloro-2-ethylpyrazolo[1,5-a]pyrimidine is a powerful and versatile tool in medicinal chemistry. By understanding the inherent reactivity of the C7 position and employing appropriate reaction conditions, researchers can selectively introduce a wide array of functional groups, paving the way for the synthesis of novel and potent therapeutic agents. The protocols and guidelines presented here offer a solid foundation for the successful application of this important synthetic strategy.
References
- St. John, F. J., & Sanford, M. S. (2019). Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. Organic Letters, 21(1), 226-230.
- Serafin, K., et al. (2022). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. Molecules, 27(15), 4945.
-
Serafin, K., et al. (2022). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. PMC. Retrieved from [Link]
- St. John, F. J., & Sanford, M. S. (2019). C2-Selective Palladium-Catalyzed C–S Cross-Coupling of 2,4-Dihalopyrimidines. Journal of the American Chemical Society, 141(5), 2215-2223.
-
St. John, F. J., & Sanford, M. S. (2019). C2-Selective Palladium-Catalyzed C–S Cross-Coupling of 2,4-Dihalopyrimidines. ACS Publications. Retrieved from [Link]
- Hassan, A., et al. (2023). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Medicinal Chemistry, 14(10), 1851-1875.
-
El-Malah, A. A., et al. (2021). Pyrazolo[1,5-a]Pyrimidine: Synthesis and Regiospecific Electrophilic Substitution in the Pyrazole and/or Pyrimidine Rings. ResearchGate. Retrieved from [Link]
- Reddy, B. V. S., et al. (2013). Highly facile and regio-selective synthesis of pyrazolo[1,5-a]pyrimidines via reactions of 1,2-allenic ketones with aminopyrazoles. Organic & Biomolecular Chemistry, 11(43), 7505-7513.
- Smith, A. B., et al. (2024). Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. ChemRxiv.
-
Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved from [Link]
- Kumar, A., et al. (2024). Regioselective C(sp2)–H halogenation of pyrazolo[1,5-a]pyrimidines facilitated by hypervalent iodine(iii) under aqueous and ambient conditions. RSC Advances, 14(20), 14036-14041.
- Castillo, J. C., et al. (2021). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. Molecules, 26(23), 7168.
- Le, T. N., et al. (2023). Access to Pyrazolo[1,5-a]pyrimidinone Regioisomers from Acylated Meldrum's Acids. Organic Letters, 25(51), 9144-9148.
- Attia, M. H., et al. (2024).
- Zhang, L., et al. (2013). Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. ACS Medicinal Chemistry Letters, 4(11), 1083-1088.
- Smith, C. R., et al. (2021). An Efficient Synthesis of 3,5-Bis-Aminated Pyrazolo[1,5-a]Pyrimidines: Microwave-Assisted Copper Catalyzed C-3 Amination of 5-Amino-3-Bromo-Substituted Precursors. Molecules, 26(3), 567.
- Deng, X., & Mani, N. S. (2008). Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. The Journal of Organic Chemistry, 73(6), 2412-2415.
- Kappe, C. O., et al. (2007). Regioselective and Sequential Mono- and Diamination of 5,7-Dichloro-pyrido[2,3-d]pyrimidine-2,4-diones. Molbank, 2007(4), M548.
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C7-Selective Functionalization of 5,7-Dichloropyrazolo[1,5-a]pyrimidine: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Pyrazolo[1,5-a]pyrimidines and the C7 Position
The pyrazolo[1,5-a]pyrimidine scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous therapeutic agents with applications ranging from oncology to central nervous system disorders.[1][2][3] Its rigid, planar structure and ability to engage in various biological interactions make it an ideal starting point for drug design.[1][2] Many derivatives have shown potent activity as inhibitors of protein kinases, which are crucial regulators of cellular signaling often dysregulated in diseases like cancer.[4][5][6][7]
5,7-Dichloropyrazolo[1,5-a]pyrimidine is a key intermediate in the synthesis of these valuable compounds.[1][2] The two chlorine atoms at the C5 and C7 positions offer convenient handles for introducing molecular diversity through various cross-coupling reactions.[8] Critically, the C7 position exhibits higher reactivity towards nucleophilic substitution compared to the C5 position.[2][9] This inherent reactivity difference allows for selective functionalization at C7, a crucial step in the synthesis of many biologically active pyrazolo[1,5-a]pyrimidine derivatives.[2][9][10] This guide provides a detailed protocol for the C7-selective functionalization of 5,7-dichloropyrazolo[1,5-a]pyrimidine, focusing on the widely applicable Suzuki-Miyaura cross-coupling reaction.
The Chemical Rationale for C7 Selectivity
The differential reactivity of the C5 and C7 positions in 5,7-dichloropyrazolo[1,5-a]pyrimidine is a consequence of the electronic properties of the fused heterocyclic system. The pyrimidine ring is inherently electron-deficient, and the nitrogen atoms exert a significant influence on the electron distribution. The C7 position is more electrophilic and thus more susceptible to nucleophilic attack than the C5 position. This principle underpins the selective substitution at C7, which can be achieved under milder conditions, leaving the C5-chloro substituent intact for subsequent transformations. This sequential functionalization is a powerful strategy for the divergent synthesis of compound libraries for structure-activity relationship (SAR) studies.[4][8]
Experimental Protocol: C7-Selective Suzuki-Miyaura Cross-Coupling
This protocol details a representative procedure for the C7-selective Suzuki-Miyaura coupling of 5,7-dichloropyrazolo[1,5-a]pyrimidine with a generic arylboronic acid.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 5,7-Dichloropyrazolo[1,5-a]pyrimidine | ≥98% | Commercially Available | Store at 2-8°C under inert atmosphere.[1] |
| Arylboronic Acid | ≥97% | Commercially Available | |
| [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) | ≥98% | Commercially Available | Air-stable catalyst. |
| Sodium Carbonate (Na₂CO₃) | Anhydrous, ≥99.5% | Commercially Available | |
| 1,4-Dioxane | Anhydrous, ≥99.8% | Commercially Available | Use a freshly opened bottle or dried solvent. |
| Deionized Water | Degas prior to use. | ||
| Ethyl Acetate | HPLC Grade | Commercially Available | For extraction and chromatography. |
| Hexanes | HPLC Grade | Commercially Available | For chromatography. |
| Brine (Saturated NaCl solution) | |||
| Anhydrous Sodium Sulfate (Na₂SO₄) | |||
| Thin Layer Chromatography (TLC) plates | Silica gel 60 F₂₅₄ | Commercially Available |
Step-by-Step Procedure
-
Reaction Setup:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5,7-dichloropyrazolo[1,5-a]pyrimidine (1.0 eq).
-
Add the arylboronic acid (1.1 - 1.5 eq).
-
Add sodium carbonate (2.0 - 3.0 eq).
-
Add Pd(dppf)Cl₂ (0.02 - 0.05 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.
-
-
Solvent Addition and Reaction:
-
Under the inert atmosphere, add anhydrous 1,4-dioxane and degassed deionized water (typically in a 4:1 to 5:1 ratio). The solvent volume should be sufficient to ensure good stirring.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
A typical mobile phase for TLC is a mixture of ethyl acetate and hexanes.
-
The reaction is generally complete within 2-12 hours.
-
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and water.
-
Separate the organic layer.
-
Extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers and wash with brine.
-
Dry the combined organic layers over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure C7-functionalized product.
-
Visualization of the Experimental Workflow
Caption: A streamlined workflow for the C7-selective Suzuki-Miyaura cross-coupling.
Mechanism of the Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is a powerful and versatile method for forming carbon-carbon bonds.[11][12] The catalytic cycle involves a series of well-defined steps:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the C7-Cl bond of the 5,7-dichloropyrazolo[1,5-a]pyrimidine to form a Pd(II) intermediate.[11][12]
-
Transmetalation: The aryl group from the boronic acid is transferred to the palladium center, displacing the chloride ligand. This step is typically facilitated by a base, which activates the boronic acid.[11][12]
-
Reductive Elimination: The two organic fragments on the palladium center (the pyrazolopyrimidine and the aryl group) couple and are eliminated from the palladium, forming the desired C-C bond and regenerating the Pd(0) catalyst.[12]
Visualization of the Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Troubleshooting and Key Considerations
-
Catalyst Choice: While Pd(dppf)Cl₂ is a robust and commonly used catalyst, other palladium sources and ligands can be employed. The choice of ligand can sometimes influence the reaction rate and yield.
-
Base Selection: Sodium carbonate is a common and effective base. Other bases such as potassium carbonate, cesium carbonate, or potassium phosphate can also be used and may be optimal for specific substrates.
-
Solvent System: The ratio of dioxane to water can be adjusted. A higher proportion of water can sometimes accelerate the reaction but may also lead to hydrolysis of the boronic acid.
-
Inert Atmosphere: Maintaining a strict inert atmosphere is crucial to prevent the oxidation and deactivation of the palladium catalyst.
-
Purity of Reagents: The use of high-purity starting materials and anhydrous solvents is essential for achieving high yields and reproducible results.
Conclusion
The C7-selective functionalization of 5,7-dichloropyrazolo[1,5-a]pyrimidine is a cornerstone in the synthesis of a wide range of biologically active molecules. The protocol described herein for the Suzuki-Miyaura cross-coupling provides a reliable and versatile method for introducing aryl and heteroaryl moieties at this key position. A thorough understanding of the underlying principles of reactivity and the experimental parameters allows for the efficient and strategic design of novel pyrazolo[1,5-a]pyrimidine derivatives for drug discovery and development.
References
- Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Publishing.
- Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity - MDPI.
- C2-Selective Palladium-Catalyzed C—S Cross-Coupling of 2,4-Dihalopyrimidines - PMC.
- Recent synthetic methodologies for pyrazolo[1,5-a]pyrimidine - Taylor & Francis.
- Synthesis and antitumor activity of novel pyrazolo[1,5-a]pyrimidine derivatives - SciSpace.
- C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines.
- Synthesis and antitumor activity of novel pyrazolo[1,5-a]pyrimidine derivatives.
- C2-Selective Palladium-Catalyzed C-S Cross-Coupling of 2,4-Dihalopyrimidines - PubMed.
- Physical and chemical properties of 5,7-Dichloropyrazolo[1,5-a]pyrimidine - Benchchem.
- PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS - Nobel Prize.
- 5,7-Dichloropyrazolo[1,5-a]pyrimidine-3-carbonitrile丨CAS 845895-95-6 - leapchem.
- Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors - PMC.
- Discovery of Pyrazolo[1,5-a]pyrimidine TTK Inhibitors: CFI-402257 is a Potent, Selective, Bioavailable Anticancer Agent - PMC.
- 17.2. Palladium catalyzed couplings | Organic Chemistry II - Lumen Learning.
- Reactivity of tetrazolo[1,5- a ]pyrimidines in click chemistry and hydrogenation.
- Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC.
- Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC.
- Dichloropyrazolo[1,5-a]pyrimidine (CAS No. 57489-77-7 - Benchchem.
- Document: A novel pyrazolo[1,5-a]pyrimidine is a potent inhibitor of cyclin-dependent protein kinases 1, 2, and 9, which demonstrates antitumor effec... - ChEMBL - EMBL-EBI.
- The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series.
- Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights - MDPI.
- Functional Pyrazolo[1,5-a]pyrimidines | Encyclopedia MDPI.
- A novel pyrazolo[1,5-a]pyrimidine is a potent inhibitor of cyclin-dependent protein kinases 1, 2, and 9, which demonstrates antitumor effects in human tumor xenografts following oral administration - PubMed.
- US20240383900A1 - Substituted pyrazolo [1,5-a]pyrimidine-7-amine compounds as cdk inhibitors and their therapeutic use - Google Patents.
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Application Notes and Protocols: 5,7-Dichloro-2-ethylpyrazolo[1,5-a]pyrimidine as a Versatile Scaffold for Kinase Inhibitor Development
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Privileged Pyrazolo[1,5-a]pyrimidine Scaffold in Kinase Inhibitor Design
The pyrazolo[1,5-a]pyrimidine core is a "privileged" heterocyclic scaffold in medicinal chemistry, renowned for its ability to form the basis of potent and selective inhibitors of various protein kinases.[1] These enzymes are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, particularly cancer.[1] Consequently, pyrazolo[1,5-a]pyrimidine derivatives have been the focus of intense drug discovery efforts, leading to the development of inhibitors targeting a range of kinases, including Tropomyosin receptor kinases (Trk), Cyclin-dependent kinases (CDKs), Phosphoinositide 3-kinases (PI3Ks), and Fms-like tyrosine kinase 3 (FLT3).[2][3][4]
The versatility of the pyrazolo[1,5-a]pyrimidine scaffold allows for extensive structural modifications at multiple positions, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties.[5] This application note focuses on 5,7-Dichloro-2-ethylpyrazolo[1,5-a]pyrimidine , a key building block that offers strategically positioned reactive sites for the development of diverse kinase inhibitor libraries. The dichloro substitutions at the C5 and C7 positions provide orthogonal handles for introducing a variety of functional groups through well-established synthetic methodologies.
Synthesis of 5,7-Dichloro-2-ethylpyrazolo[1,5-a]pyrimidine: A Step-by-Step Protocol
The synthesis of 5,7-Dichloro-2-ethylpyrazolo[1,5-a]pyrimidine is a multi-step process that begins with the construction of the pyrazole ring, followed by the formation of the fused pyrimidine ring and subsequent chlorination. The following protocol is adapted from established procedures for analogous 2-substituted pyrazolo[1,5-a]pyrimidines.[1][6]
Part 1: Synthesis of 3-Ethyl-1H-pyrazol-5-amine
The initial step involves the synthesis of the key pyrazole intermediate.
-
Reaction:
-
Protocol:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve propionylacetonitrile (1.0 eq) in ethanol.
-
Add hydrazine hydrate (1.1 eq) dropwise to the solution at room temperature.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield 3-Ethyl-1H-pyrazol-5-amine as a solid.
-
Part 2: Synthesis of 2-Ethylpyrazolo[1,5-a]pyrimidine-5,7-diol
This step involves the cyclocondensation of the aminopyrazole with a 1,3-dicarbonyl compound to form the pyrazolo[1,5-a]pyrimidine core.[7]
-
Reaction:
-
Protocol:
-
Prepare a solution of sodium ethoxide by dissolving sodium metal (2.2 eq) in absolute ethanol under an inert atmosphere.
-
To the sodium ethoxide solution, add 3-Ethyl-1H-pyrazol-5-amine (1.0 eq) followed by diethyl malonate (1.2 eq).
-
Heat the reaction mixture to reflux for 12-16 hours.
-
After cooling to room temperature, the resulting precipitate is collected by filtration.
-
Dissolve the solid in water and acidify with a strong acid (e.g., HCl) to a pH of 2-3 to precipitate the product.
-
Filter the solid, wash with water, and dry under vacuum to obtain 2-Ethylpyrazolo[1,5-a]pyrimidine-5,7-diol.
-
Part 3: Synthesis of 5,7-Dichloro-2-ethylpyrazolo[1,5-a]pyrimidine
The final step is the chlorination of the diol intermediate.
-
Reaction:
-
Protocol:
-
In a flask equipped with a reflux condenser and under an inert atmosphere, suspend 2-Ethylpyrazolo[1,5-a]pyrimidine-5,7-diol (1.0 eq) in phosphorus oxychloride (POCl3) (10-15 eq).
-
Add a catalytic amount of N,N-dimethylformamide (DMF).
-
Heat the reaction mixture to reflux for 3-4 hours.
-
Carefully quench the reaction by pouring it onto crushed ice with vigorous stirring.
-
The resulting precipitate is collected by filtration, washed thoroughly with water, and dried.
-
The crude product can be purified by column chromatography on silica gel to afford 5,7-Dichloro-2-ethylpyrazolo[1,5-a]pyrimidine.
-
Caption: Synthetic workflow for 5,7-Dichloro-2-ethylpyrazolo[1,5-a]pyrimidine.
Derivatization Strategies: Building Kinase Inhibitor Libraries
The C5 and C7 chloro-substituents of 5,7-Dichloro-2-ethylpyrazolo[1,5-a]pyrimidine are excellent leaving groups for nucleophilic aromatic substitution (SNAr) and cross-coupling reactions. The C7 position is generally more reactive towards nucleophilic attack than the C5 position, allowing for selective and sequential functionalization.[1]
Protocol 1: Selective Nucleophilic Aromatic Substitution at C7
This protocol describes the selective substitution of the C7-chloro group with an amine.
-
Reaction:
-
Protocol:
-
Dissolve 5,7-Dichloro-2-ethylpyrazolo[1,5-a]pyrimidine (1.0 eq) in a suitable solvent such as isopropanol or N,N-dimethylformamide (DMF).
-
Add the desired primary or secondary amine (1.1-1.5 eq) and a base such as N,N-diisopropylethylamine (DIPEA) or potassium carbonate (K2CO3) (2.0 eq).
-
Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) and monitor by TLC.
-
Upon completion, dilute the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Protocol 2: Suzuki-Miyaura Cross-Coupling at C5
Following the selective functionalization at C7, the remaining C5-chloro group can be modified using palladium-catalyzed cross-coupling reactions.
-
Reaction:
-
Protocol:
-
In a microwave vial or a round-bottom flask, combine the 5-chloro-7-substituted pyrazolo[1,5-a]pyrimidine (1.0 eq), the desired arylboronic acid or its pinacol ester (1.5 eq), and a base such as potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3) (2.0-3.0 eq).
-
Add a degassed solvent system, typically a mixture of dioxane and water or DMF.
-
Add a palladium catalyst, such as Pd(PPh3)4 or Pd(dppf)Cl2 (0.05-0.1 eq).
-
Heat the reaction mixture under an inert atmosphere at 80-120 °C (conventional heating or microwave irradiation) until the starting material is consumed.
-
Cool the reaction, dilute with water, and extract with an organic solvent.
-
Purify the product by column chromatography.
-
Protocol 3: Buchwald-Hartwig Amination at C5
Alternatively, the C5 position can be functionalized with a different amine using a Buchwald-Hartwig amination.
-
Reaction:
-
Protocol:
-
To a reaction vessel, add the 5-chloro-7-substituted pyrazolo[1,5-a]pyrimidine (1.0 eq), the desired amine (1.2-1.5 eq), a palladium precatalyst (e.g., Pd2(dba)3), a suitable phosphine ligand (e.g., Xantphos or BINAP), and a strong base (e.g., sodium tert-butoxide or cesium carbonate).
-
Add an anhydrous, degassed solvent such as toluene or dioxane.
-
Heat the reaction mixture under an inert atmosphere at 80-110 °C.
-
After completion, cool the reaction, filter through a pad of celite, and concentrate the filtrate.
-
Purify the residue by column chromatography.
-
Kinase Inhibition Profile and Structure-Activity Relationship (SAR)
The versatility of the 5,7-Dichloro-2-ethylpyrazolo[1,5-a]pyrimidine scaffold allows for the generation of libraries of compounds with diverse substitution patterns, leading to potent and selective inhibitors for various kinases. The table below summarizes representative kinase inhibition data for derivatives of the pyrazolo[1,5-a]pyrimidine core, highlighting the impact of substitutions at the C5 and C7 positions.
| Kinase Target | C7-Substituent | C5-Substituent | IC50 (nM) | Reference |
| TrkA | Substituted Pyrrolidine | 2,5-Difluorophenyl | < 1 | [2] |
| TrkB | Substituted Pyrrolidine | 2,5-Difluorophenyl | 14 | [2] |
| TrkC | Substituted Pyrrolidine | 2,5-Difluorophenyl | 3 | [2] |
| CDK2 | 4-Bromophenyl | 3-chloro-phenylazo | 22 | [8] |
| CDK2 | 4-Bromophenyl | 2-chloro-phenylazo | 24 | [8] |
| PI3Kδ | Morpholine | Indole | 2.8 | [9] |
| FLT3-ITD | Substituted Amine | Substituted Aryl | 0.4 | [4] |
Key SAR Insights:
-
C7 Position: Introduction of various amine-containing groups at the C7 position is a common strategy to enhance potency and modulate physicochemical properties. For instance, the morpholine group is frequently utilized in PI3Kδ inhibitors.[9]
-
C5 Position: Aryl and heteroaryl substitutions at the C5 position, often introduced via Suzuki coupling, are crucial for achieving high potency and selectivity. The nature of the aryl group can significantly impact the inhibitor's interaction with the kinase active site.
-
2-Ethyl Group: The 2-ethyl group on the pyrazole ring can influence the overall shape and lipophilicity of the molecule, potentially affecting its binding affinity and pharmacokinetic properties. Further exploration of different alkyl or aryl groups at this position can be a valuable strategy for lead optimization.
Protocols for Biological Evaluation
Protocol 1: In Vitro Kinase Inhibition Assay (Luminescence-based)
This protocol outlines a general method for assessing the inhibitory activity of synthesized compounds against a target kinase using a luminescence-based assay that measures ATP consumption.
-
Reagents and Materials:
-
Target kinase and its specific substrate
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
ATP solution
-
Test compounds dissolved in DMSO
-
Luminescence-based kinase assay kit (e.g., Kinase-Glo®)
-
White, opaque 96- or 384-well plates
-
Luminometer
-
-
Procedure:
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
Add the kinase and its substrate to the wells of the plate.
-
Add the test compounds to the wells and incubate for a short period (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction for a specified time (e.g., 60 minutes) at 30 °C.
-
Stop the reaction and measure the remaining ATP by adding the luminescence-based detection reagent according to the manufacturer's protocol.
-
Measure the luminescence signal using a plate reader.
-
Calculate the percentage of kinase inhibition relative to a DMSO control and determine the IC50 value by fitting the data to a dose-response curve.
-
Protocol 2: Cell Proliferation Assay (MTT Assay)
This protocol describes the use of the MTT assay to evaluate the anti-proliferative effects of the synthesized compounds on cancer cell lines.
-
Reagents and Materials:
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well plates
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.
-
Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.
-
Add MTT solution to each well and incubate for 3-4 hours at 37 °C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50 (concentration for 50% growth inhibition) value.
-
Visualizing the Path to Kinase Inhibition
Caption: A generalized kinase signaling pathway and the mode of action of a pyrazolo[1,5-a]pyrimidine inhibitor.
Caption: A typical workflow for the development of kinase inhibitors using the pyrazolo[1,5-a]pyrimidine scaffold.
Conclusion
5,7-Dichloro-2-ethylpyrazolo[1,5-a]pyrimidine is a highly valuable and versatile building block for the synthesis of novel kinase inhibitors. Its straightforward multi-step synthesis and the differential reactivity of its C5 and C7 chloro-substituents provide a robust platform for generating diverse chemical libraries. The established protocols for nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions enable the systematic exploration of the structure-activity relationship, facilitating the optimization of potency, selectivity, and drug-like properties. The pyrazolo[1,5-a]pyrimidine scaffold continues to be a cornerstone in the development of targeted therapies, and the strategic use of building blocks like 5,7-Dichloro-2-ethylpyrazolo[1,5-a]pyrimidine will undoubtedly contribute to the discovery of the next generation of kinase inhibitors.
References
-
Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Advances. Available at: [Link]
-
Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. MDPI. Available at: [Link]
-
Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. MDPI. Available at: [Link]
-
Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Publishing. Available at: [Link]
-
Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. MDPI. Available at: [Link]
-
Discovery and structure - activity relationship exploration of pyrazolo[1,5-a]pyrimidine derivatives as potent FLT3-ITD inhibitors. PubMed. Available at: [Link]
-
Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. PMC. Available at: [Link]
-
Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. PMC. Available at: [Link]
-
5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. ScienceDirect. Available at: [Link]
-
Malonates in Cyclocondensation Reactions. PMC. Available at: [Link]
Sources
- 1. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part II—Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Approaches towards the synthesis of 5-aminopyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity [mdpi.com]
- 6. BJOC - 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines [beilstein-journals.org]
- 7. Malonates in Cyclocondensation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
Application Notes & Protocols: Microwave-Assisted Synthesis Using 5,7-Dichloro-2-ethylpyrazolo[1,5-a]pyrimidine
Introduction: The Power of a Privileged Scaffold and Accelerated Synthesis
The pyrazolo[1,5-a]pyrimidine core is a quintessential "privileged scaffold" in medicinal chemistry. Its structural resemblance to purines allows it to interact with a wide array of biological targets, making it a cornerstone for the development of therapeutics.[1] Derivatives of this bicyclic heterocycle have demonstrated significant potential as kinase inhibitors for cancer therapy, as well as agents for treating diabetes, viral infections, and neurodegenerative diseases.[2][3][4][5][6][7]
The starting material, 5,7-Dichloro-2-ethylpyrazolo[1,5-a]pyrimidine, is a particularly valuable building block. The two chlorine atoms serve as reactive handles that can be sequentially and selectively replaced, enabling the rapid generation of diverse compound libraries. This document provides a detailed guide to leveraging this scaffold using Microwave-Assisted Organic Synthesis (MAOS). MAOS has revolutionized synthetic chemistry by offering dramatic rate enhancements, higher yields, and improved product purity, often accomplishing in minutes what would take hours or days using conventional heating methods.[8][9][10][11][12]
The Chemistry of the Scaffold: Regioselective Nucleophilic Aromatic Substitution (SNAr)
The primary reactivity of 5,7-Dichloro-2-ethylpyrazolo[1,5-a]pyrimidine is governed by Nucleophilic Aromatic Substitution (SNAr). The electron-withdrawing nature of the pyrimidine ring's nitrogen atoms renders the C5 and C7 positions electrophilic and susceptible to attack by nucleophiles.
A critical feature of this scaffold is the differential reactivity of the two chlorine atoms. The C7 position is significantly more electrophilic than the C5 position. This regioselectivity is attributed to the electronic influence of the pyrazole ring and the N1 nitrogen atom, which directs nucleophilic attack preferentially to the C7 carbon.[13] This behavior is analogous to the greater reactivity of the C4 position over the C2 position in other dichloropyrimidine systems.[14] This intrinsic difference in reactivity is the key to performing selective and sequential substitutions.
Caption: Structure and reactivity profile of the pyrazolo[1,5-a]pyrimidine scaffold.
By carefully controlling reaction conditions such as temperature and time, one can favor monosubstitution at the C7 position, isolating the intermediate product before proceeding to substitute the less reactive chlorine at C5.
Core Protocol: Selective Microwave-Assisted Monosubstitution at C7
This protocol details the most fundamental and widely used reaction for this scaffold: the selective substitution of the C7-chloro group with an amine nucleophile.
Protocol 1: Microwave-Assisted C7-Amination
Principle: This procedure utilizes the enhanced reactivity of the C7 position to achieve a selective SNAr reaction with a primary or secondary amine. Microwave irradiation provides rapid, uniform heating, drastically reducing the reaction time and often improving yields by minimizing the formation of degradation byproducts.[11] A non-nucleophilic base is included to quench the HCl generated during the reaction, driving it to completion.
Experimental Workflow:
Caption: General workflow for microwave-assisted C7-amination.
Materials & Equipment:
-
5,7-Dichloro-2-ethylpyrazolo[1,5-a]pyrimidine
-
Amine of choice (e.g., morpholine, piperidine, aniline)
-
Base: N,N-Diisopropylethylamine (DIPEA) or Potassium Carbonate (K₂CO₃)
-
Solvent: N-Methyl-2-pyrrolidone (NMP), 1,4-Dioxane, or DMF (anhydrous)
-
Microwave reactor with appropriate pressure-rated glass vials and stir bars
-
Standard laboratory glassware for work-up and purification
-
Silica gel for column chromatography
Step-by-Step Methodology:
-
To a 10 mL microwave reaction vial equipped with a magnetic stir bar, add 5,7-Dichloro-2-ethylpyrazolo[1,5-a]pyrimidine (1.0 mmol, 230 mg).
-
Add the desired amine (1.1 mmol, 1.1 equivalents).
-
Add the base, DIPEA (2.0 mmol, 2.0 equivalents, 348 µL).
-
Add 4 mL of NMP as the solvent.
-
Seal the vial securely with a cap.
-
Place the vial in the cavity of the microwave reactor.
-
Irradiate the reaction mixture with the following parameters:
-
Temperature: 120 °C
-
Ramp Time: 2 minutes
-
Hold Time: 15 minutes
-
Power: Dynamic (adjusts to maintain temperature)
-
-
After the reaction is complete, allow the vial to cool to room temperature (below 50 °C) before opening.
-
Pour the reaction mixture into a separatory funnel containing 50 mL of water and 50 mL of ethyl acetate.
-
Separate the layers and extract the aqueous layer twice more with 25 mL portions of ethyl acetate.
-
Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the pure 7-amino-5-chloro-2-ethylpyrazolo[1,5-a]pyrimidine derivative.
Data Presentation: Representative C7-Substitutions
| Nucleophile (Amine) | Base | Solvent | Temperature (°C) | Time (min) | Typical Yield (%) |
| Morpholine | DIPEA | NMP | 120 | 15 | 90-98% |
| Piperidine | K₂CO₃ | Dioxane | 130 | 20 | 88-95% |
| Aniline | DIPEA | NMP | 140 | 30 | 75-85% |
| Cyclopropylamine | DIPEA | Dioxane | 110 | 15 | 85-92% |
Causality and Field-Proven Insights:
-
Solvent Choice: High-boiling polar aprotic solvents like NMP or DMF are excellent for MAOS because they efficiently absorb microwave energy and allow for superheating in sealed vessels, accelerating the reaction. 1,4-Dioxane is a less polar but effective alternative.
-
Base Selection: DIPEA is a bulky, non-nucleophilic organic base that is soluble in organic solvents, making it ideal for homogeneous reaction mixtures. Inorganic bases like K₂CO₃ are also effective and can be easily removed during aqueous work-up.
-
Temperature Control: While higher temperatures increase reaction rates, exceeding 150-160 °C for extended periods can lead to decomposition. The prescribed temperatures represent a balance between reaction speed and product stability.
Advanced Protocol: Sequential Disubstitution for Library Generation
This protocol demonstrates the power of the scaffold's differential reactivity to create more complex molecules by replacing both chlorine atoms in a stepwise fashion.
Protocol 2: Sequential C7-Amination and C5-Alkoxylation
Principle: This two-step procedure first installs an amine at the C7 position as described in Protocol 1. The resulting 7-amino-5-chloro intermediate is then subjected to a second SNAr reaction with an alcohol nucleophile (as its alkoxide) under more forcing microwave conditions to displace the less reactive C5-chloro group.
Reaction Scheme:
Caption: Two-step sequential substitution of the dichloro-scaffold.
Step-by-Step Methodology:
Step A: Synthesis of 7-amino-5-chloro Intermediate
-
Follow Protocol 1 exactly as written to synthesize and purify the desired C7-substituted intermediate.
Step B: Microwave-Assisted C5-Alkoxylation
-
In a separate flask, dissolve the alcohol (e.g., benzyl alcohol, 1.5 mmol) in 3 mL of anhydrous THF.
-
Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.5 mmol, 60 mg) portion-wise at 0 °C. Allow the mixture to stir at room temperature for 30 minutes until hydrogen evolution ceases. This pre-forms the sodium alkoxide.
-
To a 10 mL microwave vial, add the purified 7-amino-5-chloro intermediate from Step A (1.0 mmol).
-
Carefully transfer the pre-formed sodium alkoxide solution from step 2 into the microwave vial containing the intermediate.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the reaction mixture with the following parameters:
-
Temperature: 160 °C
-
Ramp Time: 3 minutes
-
Hold Time: 45 minutes
-
Power: Dynamic
-
-
After cooling, carefully quench the reaction by slowly adding 10 mL of saturated aqueous ammonium chloride solution.
-
Perform an aqueous work-up and purification as described in steps 9-12 of Protocol 1.
Causality and Field-Proven Insights:
-
Forcing Conditions: The C5 position's lower reactivity necessitates more vigorous conditions—higher temperature and longer irradiation time—to achieve substitution.[13][15]
-
Strong Base: A strong base like NaH is required to deprotonate the alcohol, forming the highly nucleophilic alkoxide anion needed to attack the less reactive C5 position.
-
Sequential Approach is Key: Attempting a one-pot disubstitution with two different nucleophiles is rarely selective and leads to a mixture of products. A stepwise approach with isolation of the C7-monosubstituted intermediate is crucial for a clean and predictable outcome.
Troubleshooting and Key Considerations
-
Incomplete Conversion: If reaction monitoring (TLC/LC-MS) shows incomplete conversion, increase the microwave hold time in 10-15 minute increments. Do not simply increase the temperature, as this may cause decomposition.
-
Formation of Disubstituted Byproduct in Protocol 1: If the disubstituted product is observed during a C7-monosubstitution attempt, reduce the reaction temperature (e.g., to 100-110 °C) or decrease the amount of amine nucleophile to 1.05 equivalents.
-
Microwave Safety: Always use pressure-rated vials designed for the specific microwave reactor. Never fill a vial more than two-thirds full to allow for thermal expansion of the solvent.
-
Reagent Quality: For best results, use anhydrous solvents, especially when working with strong bases like NaH. Ensure amines are of high purity.
Conclusion
5,7-Dichloro-2-ethylpyrazolo[1,5-a]pyrimidine is a powerful and versatile building block for constructing libraries of medicinally relevant compounds. When combined with the speed and efficiency of microwave-assisted synthesis, it enables researchers and drug development professionals to rapidly explore structure-activity relationships. The inherent regioselectivity of the scaffold, coupled with the precise control offered by microwave heating, provides a robust and reliable platform for synthesizing novel chemical entities with significant therapeutic potential.
References
- Synthesis of pyrazolopyrimidinones using a “one-pot” approach under microwave irradi
-
An Efficient Synthesis of 3,5-Bis-Aminated Pyrazolo[1,5-a]Pyrimidines: Microwave-Assisted Copper Catalyzed C-3 Amination of 5-Amino-3-Bromo-Substituted Precursors. (2025, January 21). MDPI. [Link]
-
SYNTHESIS OF FUSED PYRAZOLO[1,5-a]PYRIMIDINE DERIVATIVES UNDER MICROWAVE IRRADIATION AND ULTRASOUND. (2009, April 9). HETEROCYCLES. [Link]
-
Synthesis of Some Novel Pyrazolo[1,5-a]pyrimidine Derivatives and Their Application as Disperse Dyes. (n.d.). MDPI. [Link]
-
Microwave Assisted Synthesis of Pyrazolo[1,5-a]pyrimidine, Triazolo[1,5-a]pyrimidine, Pyrimido[1,2-a]benzimdazole, Triazolo[5,1-c][1][2][16]triazine and Imidazo[2,1-c][1][2][16]. (2018, May 1). Bentham Science. [Link]
-
In vitro biological studies and computational prediction-based analyses of pyrazolo[1,5-a]pyrimidine derivatives. (2024, March 14). Royal Society of Chemistry. [Link]
-
Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. (n.d.). MDPI. [Link]
-
Discovery of Pyrazolo[1,5-a]pyrimidine TTK Inhibitors: CFI-402257 is a Potent, Selective, Bioavailable Anticancer Agent. (n.d.). ACS Publications. [Link]
-
Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. (n.d.). ACS Publications. [Link]
-
Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. (2022, July 30). MDPI. [Link]
-
Microwave-assisted synthesis of azepines via nucleophilic aromatic substitution. (2016, November 26). Journal of the Serbian Chemical Society. [Link]
-
Microwave-assisted protocols for the expedited synthesis of pyrazolo[1,5-a] and [3,4-d]pyrimidines. (2025, August 6). ResearchGate. [Link]
-
Optimization of pyrazolo[1,5-a]pyrimidine based compounds with pyridine scaffold: Synthesis, biological evaluation and molecular modeling study. (2022, March 1). Arabian Journal of Chemistry. [Link]
-
Improved microwave-assisted catalyst-free synthesis of 9-aryl-5,9-dihydropyrimido[4,5-d][1][2][16]triazolo[1,5-a]pyrimidine-6,8(4H,7H)-diones. (n.d.). Arkivoc. [Link]
-
Discovery and structure-activity relationship exploration of pyrazolo[1,5-a]pyrimidine derivatives as potent FLT3-ITD inhibitors. (2021, October 15). Bioorganic & Medicinal Chemistry. [Link]
-
Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. (n.d.). RSC Publishing. [Link]
-
Microwave Assisted Synthesis of Pyrazolo[1,5-a]pyrimidine, Triazolo[1,5-a]pyrimidine, Pyrimido[1,2-a]benzimdazole, Triazolo[5,1-c][1][2][16]triazine and Imidazo[2,1-c][1][2][16]triazine. (2025, August 7). ResearchGate. [Link]
-
Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. (n.d.). National Institutes of Health. [Link]
-
Microwave assisted synthesis of novel dihydropyrazolo[1,5-a]pyrimidine,[1][2][16]triazolo[1,5-a] pyrimidine and 3,4-dihydrobenzo[9][16]imidazo[1,2-a]pyrimidine derivatives incorporating Schiff base moiety as potential anticancer agents. (n.d.). Prime Scholars. [Link]
-
Microwave-assisted synthesis of pyrazoles - a mini-review. (2025, April 24). DergiPark. [Link]
-
Synthesis and antitumor activity of novel pyrazolo[1,5-a]pyrimidine derivatives. (n.d.). Future University in Egypt. [Link]
-
Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. (2024, December 10). MDPI. [Link]
-
Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. (2017, August 7). Chemistry Stack Exchange. [Link]
Sources
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- 4. Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Optimization of pyrazolo[1,5-a]pyrimidine based compounds with pyridine scaffold: Synthesis, biological evaluation and molecular modeling study - Arabian Journal of Chemistry [arabjchem.org]
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- 7. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
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- 9. benthamdirect.com [benthamdirect.com]
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- 16. Synthesis of Some Novel Pyrazolo[1,5-a]pyrimidine Derivatives and Their Application as Disperse Dyes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Preparation of 2-ethyl-5-chloro-7-amino-pyrazolo[1,5-a]pyrimidine Intermediates
Introduction
The pyrazolo[1,5-a]pyrimidine scaffold is a privileged heterocyclic motif in medicinal chemistry and drug discovery, serving as the core structure for a multitude of biologically active compounds.[1] These purine analogs have demonstrated a wide range of therapeutic potential, including as kinase inhibitors for the treatment of cancer and inflammatory diseases.[2][3] The specific intermediate, 2-ethyl-5-chloro-7-amino-pyrazolo[1,5-a]pyrimidine, is a valuable building block for the synthesis of more complex molecules, allowing for further functionalization at its reactive sites to explore structure-activity relationships (SAR) and develop novel therapeutic agents.
This comprehensive guide provides a detailed, three-step synthetic protocol for the preparation of 2-ethyl-5-chloro-7-amino-pyrazolo[1,5-a]pyrimidine, commencing with the synthesis of the key precursor, 3-amino-5-ethyl-1H-pyrazole. The subsequent sections detail the cyclocondensation to form the pyrazolo[1,5-a]pyrimidine core, followed by a dichlorination and a regioselective amination. This document is intended for researchers, scientists, and drug development professionals, offering not just a step-by-step methodology but also insights into the underlying chemical principles and experimental considerations to ensure successful and reproducible synthesis.
Synthetic Strategy Overview
The synthesis of the target compound is a linear, three-step process starting from the readily accessible 3-amino-5-ethyl-1H-pyrazole. The overall synthetic workflow is depicted below.
Caption: Synthetic workflow for 2-ethyl-5-chloro-7-amino-pyrazolo[1,5-a]pyrimidine.
The strategy hinges on the initial construction of the pyrazolo[1,5-a]pyrimidine bicyclic system through the cyclocondensation of an aminopyrazole with a 1,3-dielectrophile, in this case, diethyl malonate.[2] The resulting dihydroxy intermediate is then converted to a more reactive dichloro derivative using phosphorus oxychloride.[2] The key to obtaining the final product lies in the differential reactivity of the two chloro substituents, with the C7 position being significantly more susceptible to nucleophilic attack than the C5 position. This allows for the regioselective introduction of the amino group at C7.[2]
Experimental Protocols
Part 1: Synthesis of 3-Amino-5-ethyl-1H-pyrazole
The synthesis of the starting aminopyrazole is analogous to the preparation of 3-amino-5-methylpyrazole from cyanoacetone and hydrazine.[4] Here, 3-oxopentanenitrile is used as the starting material.
Reaction Scheme:
Sources
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Troubleshooting & Optimization
Improving regioselectivity in 5,7-Dichloro-2-ethylpyrazolo[1,5-a]pyrimidine substitution
Technical Support Center: Regioselectivity in Pyrazolo[1,5-a]pyrimidine Chemistry
Introduction: The Challenge of Regioselective Substitution
The 5,7-dichloro-2-ethylpyrazolo[1,5-a]pyrimidine scaffold is a privileged core in medicinal chemistry, forming the basis for numerous therapeutic agents.[1][2] Functionalization of this core via nucleophilic aromatic substitution (SNAr) is a primary strategy for generating novel analogues. However, the presence of two distinct chlorine atoms at the C5 and C7 positions introduces a significant challenge: controlling regioselectivity. Researchers frequently encounter difficulties in directing nucleophilic attack to a single desired position, leading to isomeric mixtures, low yields, and complex purification.
This technical support guide provides a comprehensive resource for researchers facing this challenge. We will delve into the underlying principles governing the reactivity of the C5 and C7 positions and offer a series of troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you achieve predictable and high-yielding regioselective substitutions.
Section 1: Understanding the Fundamentals of Reactivity
Before troubleshooting, it is crucial to understand the inherent electronic and steric properties of the 5,7-dichloro-2-ethylpyrazolo[1,5-a]pyrimidine system. The reactivity of the two chlorine atoms is not identical.
-
Electronic Effects: The pyrazolo[1,5-a]pyrimidine system is electron-deficient, which is a prerequisite for the SNAr mechanism. Computational analyses on related dichloropyrimidine systems show that the distribution of the Lowest Unoccupied Molecular Orbital (LUMO) is a key predictor of reactivity.[3][4] In many pyrazolo[1,5-a]pyrimidines, the C7 position is reported to be intrinsically more electrophilic and thus more susceptible to nucleophilic attack than the C5 position.[5][6] This is due to the electronic influence of the fused pyrazole ring and the nitrogen atoms within the pyrimidine ring.
-
Steric Hindrance: The local environment around each chlorine atom can influence the approach of the nucleophile. While the 2-ethyl group is somewhat remote, the accessibility of the C5 and C7 positions can be a factor, particularly with bulky nucleophiles.
The interplay of these factors dictates the default reactivity and provides a basis for rationally designing experiments to override this inherent preference.
Section 2: Frequently Asked Questions (FAQs)
Q1: Which position on the 5,7-dichloro-2-ethylpyrazolo[1,5-a]pyrimidine core is generally more reactive towards nucleophiles? A1: The C7 position is broadly reported to be the more reactive site for nucleophilic aromatic substitution.[5][6] Several studies describe highly selective and efficient substitution of the C7-chlorine atom using various nucleophiles, such as morpholine, at room temperature, leaving the C5-chlorine intact.[5][6] This preferential reactivity is the typical starting point for sequential substitution strategies.[7]
Q2: Why is the C7 position more reactive? A2: The enhanced electrophilicity of the C7 carbon is the primary reason for its higher reactivity. This is a result of the cumulative electron-withdrawing effects of the nitrogen atoms in the bicyclic system, which are more pronounced at the C7 position. This intrinsic electronic preference makes it the kinetically favored site of attack for many nucleophiles.
Q3: Is it possible to achieve selective substitution at the C5 position? A3: Yes, but it is generally more challenging and often requires overriding the natural preference for C7 attack. Strategies to achieve C5 selectivity include:
-
Steric Control: Using a bulky nucleophile that is sterically hindered from attacking the C7 position.
-
Catalysis: Employing transition metal catalysis (e.g., palladium-catalyzed cross-coupling reactions) can alter the regiochemical outcome.[8]
-
Thermodynamic Control: Running the reaction at higher temperatures for extended periods may favor the thermodynamically more stable C5-substituted product, although this can also lead to disubstitution.
-
Protecting Groups/Sequential Synthesis: A common strategy is to first substitute the more reactive C7 position, and then perform a second, different substitution at the C5 position under more forcing conditions or using a different reaction type.[7]
Q4: How can I confirm the regiochemistry of my product? A4: Unambiguous structure determination is critical. The most powerful tool is Nuclear Magnetic Resonance (NMR) spectroscopy.
-
1H NMR: The chemical shifts of the remaining pyrimidine proton (H5 or H7) and the pyrazole protons (H3 and H6) will be different for each isomer.
-
2D NMR: Techniques like Heteronuclear Multiple Bond Correlation (HMBC) and Nuclear Overhauser Effect (NOE) spectroscopy are invaluable. An NOE correlation between the 2-ethyl group and the H3 proton, or between a new substituent and nearby protons, can definitively establish the substitution pattern.[9][10] In some cases, previous literature assignments for H5 and H7 protons have been revised based on detailed 2D NMR analysis.[9][11]
Section 3: Troubleshooting Guide
This section addresses common problems encountered during substitution reactions.
Problem 1: Poor or No Regioselectivity (Mixture of C5 and C7 Isomers)
-
Probable Cause A: Reaction Conditions Too Harsh. High temperatures or prolonged reaction times can provide enough energy to overcome the activation barrier for substitution at the less reactive C5 position, leading to a mixture.
-
Suggested Solution A:
-
Lower the Temperature: Begin the reaction at 0 °C or room temperature. Many nucleophiles, especially amines like morpholine, react selectively at C7 under these mild conditions.[5][6]
-
Monitor Closely: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the reaction progress. Stop the reaction as soon as the starting material is consumed to minimize the formation of the second isomer.
-
-
Probable Cause B: Nucleophile Reactivity. Highly reactive or "hard" nucleophiles may be less selective than softer, less reactive ones.
-
Suggested Solution B:
-
Moderate Nucleophilicity: If using an alkoxide, consider using the corresponding alcohol with a non-nucleophilic base (e.g., NaH, K₂CO₃) instead of a pre-formed, highly reactive metal alkoxide.
-
Consider the Base: The choice of base is crucial. A bulky, non-nucleophilic base like DIPEA is often used to facilitate the reaction without competing.[7]
-
Problem 2: Low Yield or No Reaction
-
Probable Cause A: Insufficient Nucleophile Reactivity. The nucleophile may not be strong enough to attack the electron-deficient ring, especially if targeting the C5 position.
-
Suggested Solution A:
-
Increase Temperature: Gradually increase the reaction temperature. If targeting C7, this can often be achieved below 80 °C. For C5, higher temperatures or microwave irradiation may be necessary.[8][12]
-
Use a Stronger Base: For N- or O-nucleophiles, a stronger base (e.g., NaH instead of K₂CO₃) can generate a more potent anionic nucleophile.
-
Change Solvent: Switch to a higher-boiling polar aprotic solvent like DMF, DMA, or NMP to allow for higher reaction temperatures.[13]
-
-
Probable Cause B: Poor Solubility. The starting material or reagents may not be fully dissolved in the chosen solvent, limiting the reaction rate.
-
Suggested Solution B:
-
Select an Appropriate Solvent: Ensure all reactants are soluble at the reaction temperature. DMF, NMP, and dioxane are common choices for SNAr reactions.
-
Sonication: Briefly sonicating the mixture can help dissolve suspended solids before heating.
-
Problem 3: Formation of Disubstituted Product
-
Probable Cause: Stoichiometry and Reaction Time. Using an excess of the nucleophile (>1.1 equivalents) and/or allowing the reaction to run for too long after the monosubstituted product has formed will inevitably lead to the formation of the 5,7-disubstituted product.
-
Suggested Solution:
-
Control Stoichiometry: Use a slight excess (1.05-1.1 equivalents) of the nucleophile for monosubstitution.
-
Strict Reaction Monitoring: As mentioned in Problem 1, stop the reaction once the starting material is consumed or when the desired monosubstituted product is maximized, as determined by TLC or LC-MS.
-
Section 4: Data and Protocols
Summary of Conditions for Regioselective Substitution
The following table summarizes general conditions to favor substitution at either the C7 or C5 position. These are starting points and will require optimization for specific nucleophiles.
| Parameter | Target: C7-Substitution (Kinetic Product) | Target: C5-Substitution (Thermodynamic/Forced) |
| Nucleophile | Amines (e.g., morpholine), thiols, less hindered alkoxides | Often requires a different nucleophile in a second step, or more hindered nucleophiles |
| Temperature | Low to moderate (0 °C to 80 °C)[5][6] | High (Reflux, >100 °C, or Microwave)[12] |
| Base | Mild inorganic (K₂CO₃) or organic (DIPEA, Et₃N)[5][7] | Stronger base may be needed (e.g., NaH, KHMDS) |
| Solvent | THF, Acetonitrile, Isopropanol, Dioxane | High-boiling polar aprotic (DMF, DMA, NMP)[13] |
| Catalyst | Generally not required for reactive nucleophiles | May require Pd-catalysis (e.g., Buchwald-Hartwig, Suzuki) for C-C or C-N bond formation[7][8] |
| Reaction Time | Typically shorter (1-6 hours) | Typically longer (12-48 hours) |
Diagram: Experimental Decision Workflow
The following diagram illustrates a typical workflow for planning a regioselective substitution experiment.
Caption: Workflow for regioselective substitution.
Protocol 1: Highly Selective C7-Amination with Morpholine
This protocol is adapted from literature procedures known to provide excellent selectivity for the C7 position.[5][6]
Materials:
-
5,7-Dichloro-2-ethylpyrazolo[1,5-a]pyrimidine
-
Morpholine (1.1 equivalents)
-
Potassium Carbonate (K₂CO₃, 2.0 equivalents)
-
Isopropanol (IPA) or Acetonitrile (MeCN)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 5,7-dichloro-2-ethylpyrazolo[1,5-a]pyrimidine (1.0 eq).
-
Add the solvent (approx. 0.1 M concentration).
-
Add potassium carbonate (2.0 eq) and morpholine (1.1 eq).
-
Stir the mixture at room temperature.
-
Monitor the reaction progress by TLC (e.g., using 30% Ethyl Acetate in Hexanes). The reaction is typically complete within 2-4 hours.
-
Upon completion, filter the solid K₂CO₃ and wash with the reaction solvent.
-
Concentrate the filtrate under reduced pressure.
-
The crude product can be purified by silica gel column chromatography or recrystallization to yield pure 5-chloro-2-ethyl-7-(morpholino)pyrazolo[1,5-a]pyrimidine.
Diagram: Factors Influencing Regioselectivity
This diagram illustrates the key experimental variables that can be tuned to control the reaction outcome.
Caption: Key factors controlling regioselectivity.
References
- Vertex AI Search. (2024). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines.
- Chylewska, A., et al. (2022). Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. PMC.
- Vertex AI Search. (2024). Dichotomy in Regioselectivity of SNAr Reactions with 2-MeSO2-4-Chloropyrimidine.
- Vertex AI Search. (2024). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines.
- Kudryavtsev, P., et al. (2023). NMR-Verified Dearomatization of 5,7-Substituted Pyrazolo[1,5-a]pyrimidines. MDPI.
- Chylewska, A., et al. (2022). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. PMC.
- Kudryavtsev, P., et al. (2023). NMR-Verified Dearomatization of 5,7-Substituted Pyrazolo[1,5-a]pyrimidines. PubMed.
- BenchChem. (2025). Technical Support Center: Synthesis of Pyrazolo[1,5-a]pyrimidine Compounds.
- Chimichi, S., et al. (1992). 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. ResearchGate.
- Chimichi, S., et al. (1992). 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. Canadian Journal of Chemistry.
- Chylewska, A., et al. (2022). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. Semantic Scholar.
- Rodrigues, L.M., et al. (2007). NMR analysis of a series of substituted pyrazolo[3,4- d]pyrimidines- 4-amines. CORE.
- Barsanti, P., et al. (2015). Discovery of Pyrazolo[1,5-a]pyrimidine TTK Inhibitors: CFI-402257 is a Potent, Selective, Bioavailable Anticancer Agent. PMC.
- Li, P., et al. (2017). Synthesis of 7-arylethyl-5-arylpyrazolo pyrimidines through an aza-Michael addition/nucleophilic addition/1,3-hydrogen transfer. Indian Academy of Sciences.
-
Jiang, N., et al. (2014). Synthesis of Novel 7-Substituted-5-phenyl-[3][4][8]triazolo[1,5-a] Pyrimidines with Anticonvulsant Activity. PMC. Available from:
Sources
- 1. mdpi.com [mdpi.com]
- 2. ias.ac.in [ias.ac.in]
- 3. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 4. wuxibiology.com [wuxibiology.com]
- 5. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Discovery of Pyrazolo[1,5-a]pyrimidine TTK Inhibitors: CFI-402257 is a Potent, Selective, Bioavailable Anticancer Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part II—Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
- 11. cdnsciencepub.com [cdnsciencepub.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Synthesis of Novel 7-Substituted-5-phenyl-[1,2,4]triazolo[1,5-a] Pyrimidines with Anticonvulsant Activity - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting low yields in 5,7-Dichloro-2-ethylpyrazolo[1,5-a]pyrimidine coupling
Introduction: The "Privileged" Scaffold Challenge
The 5,7-dichloro-2-ethylpyrazolo[1,5-a]pyrimidine core is a "privileged scaffold" in drug discovery, serving as the structural backbone for various kinase inhibitors (e.g., CDK, PI3K) and GABA-A receptor modulators (related to Zaleplon).
While the 2-ethyl group improves lipophilicity and solubility compared to its methyl analogs, the 5,7-dichloro motif presents a classic "electrophilic duality" challenge. Low yields in this system rarely stem from a single cause; they are usually a result of regioselectivity failure , competitive hydrolysis , or catalyst deactivation .
This guide synthesizes field data and mechanistic insights to help you isolate the root cause of your yield loss and implement a self-validating solution.
Module 1: Regioselectivity (The C7 vs. C5 Battle)
The Issue: You observe a mixture of isomers (approx. 60:40 or 70:30) or significant bis-substituted byproduct, leading to low isolated yields of the desired mono-coupled product.
The Mechanism: The pyrazolo[1,5-a]pyrimidine ring is electronically biased. The C7 position (adjacent to the bridgehead nitrogen) is significantly more electrophilic than the C5 position .
-
C7 (Position 7): Highly activated for Nucleophilic Aromatic Substitution (
) due to conjugation with the bridgehead nitrogen (N4). It mimics the 4-position of a standard pyrimidine. -
C5 (Position 5): Less electrophilic, mimicking the 2-position of a standard pyrimidine.
Troubleshooting Protocol:
| Variable | Recommendation | Rationale |
| Temperature | 0 °C to RT | C7 substitution is fast. Heating promotes C5 activation (bis-substitution). |
| Stoichiometry | 0.95 - 1.05 eq | Excess nucleophile immediately attacks C5 after C7 is consumed. |
| Addition Mode | Dropwise | High local concentration of nucleophile favors bis-substitution. |
| Solvent | Non-polar (THF/DCM) | Polar aprotic solvents (DMF/DMSO) accelerate |
Diagnostic Check: Run a crude NMR.
-
C7-Substitution (Desired): Look for the loss of the most downfield aromatic proton signal (usually the proton at C7 is not present, but the C6 proton shift will change).
-
C5-Substitution (Undesired): If the C7-Cl remains, the product will show distinct shift patterns. Note: C7-Cl is more labile; if C5 reacts, it is usually because C7 has already reacted (bis-product).
Module 2: The "Phantom" Mass (Hydrolysis)
The Issue: LCMS shows a major peak with mass [M-18+16] (i.e., replacement of Cl with OH). The product is the 7-hydroxy-5-chloro derivative (or its lactam tautomer).
The Mechanism:
The C7-Cl bond is so electrophilic that it reacts with trace water in the presence of base. The 2-ethyl group acts as an electron donor, slightly stabilizing the cation intermediate, but the bridgehead nitrogen makes C7 extremely susceptible to attack by hydroxide ions generated from wet hygroscopic bases (e.g., KOH, NaOH, or wet
Corrective Workflow:
-
Switch Bases: Avoid hydroxides. Use DIPEA (Hünig's base) or anhydrous
. -
Solvent Drying: Do not rely on "bottle dry" solvents. Use freshly distilled THF or store over 4Å molecular sieves.
-
Atmosphere: Run the reaction under Argon/Nitrogen.
Visualizing the Pathway:
Caption: Reaction energy landscape showing the kinetic preference for C7 substitution and the competitive hydrolysis pathway.
Module 3: Pd-Catalyzed Cross-Coupling (Suzuki/Buchwald)
The Issue: The reaction stalls at 50% conversion, or you observe dehalogenation (replacement of Cl with H).
The Mechanism:
-
Catalyst Poisoning: The bridgehead nitrogens in pyrazolo[1,5-a]pyrimidines are excellent ligands. They can bind to Palladium, displacing phosphine ligands and deactivating the catalyst (forming "Pd-black").
-
Dehalogenation: In the presence of hydride sources (e.g., alcohols as solvents) and Pd, the C-Cl bond can undergo reductive elimination to C-H.
Optimization Matrix:
| Parameter | Standard (Fail) | Optimized (Success) |
| Catalyst | ||
| Ligand | None/Simple | Bidentate (dppf) or Bulky (XPhos) prevent N-coordination. |
| Solvent | MeOH/EtOH | Dioxane or Toluene (Avoid alcohols to stop dehalogenation). |
| Base |
Expert Tip: If performing a Suzuki coupling at C7, use Pd(dppf)Cl2 at 80°C. The bidentate ligand prevents the pyrazolo-nitrogen from sequestering the metal.
FAQ: Rapid Troubleshooting
Q1: Can I reverse the regioselectivity to target C5 first? Answer: Generally, no. The electronic bias is too strong. The standard route to C5-substituted analogs is to start with a nucleophile already installed at that position on the pyrazole precursor before ring closure, or to use a blocking group at C7 (though this is synthetically difficult).
Q2: My product is oiling out and difficult to crystallize. Is it the 2-ethyl group? Answer: Yes. The 2-ethyl group increases lipophilicity compared to methyl variants.
-
Solution: Avoid standard Hexane/EtOAc recrystallization. Try Heptane/IPA or trituration with cold diethyl ether . The 5,7-dichloro core is rigid, but the ethyl chain adds rotational freedom that disrupts crystal packing.
Q3: Why does my LCMS show a mass of M+16 but no M-18? Answer: You likely have N-oxidation. If you are using strong oxidants or leaving the reaction in air with sensitive amines, the bridgehead nitrogen or the pyrazole nitrogen can oxidize to the N-oxide. Ensure inert atmosphere.
Experimental Protocol: Selective C7-Amination ( )
Objective: Selective mono-substitution of 5,7-dichloro-2-ethylpyrazolo[1,5-a]pyrimidine with a secondary amine.
-
Preparation: Charge a flame-dried flask with 5,7-dichloro-2-ethylpyrazolo[1,5-a]pyrimidine (1.0 eq) and anhydrous THF (0.2 M concentration).
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Base Addition: Add DIPEA (1.2 eq). Do not use inorganic bases if solubility is poor.
-
Nucleophile Addition: Dissolve the amine (1.0 eq) in minimal THF. Add this solution dropwise over 30 minutes via syringe pump or addition funnel.
-
Critical: Fast addition leads to bis-substitution.
-
-
Monitoring: Stir at 0 °C for 2 hours. Check TLC/LCMS.
-
Endpoint: Disappearance of SM. If SM remains, warm to RT slowly. Do not heat.
-
-
Workup: Quench with water. Extract with EtOAc. Wash organic layer with brine (x2) to remove DIPEA salts.
-
Purification: Flash chromatography. The mono-substituted product is typically more polar than the bis-dichloro SM but less polar than the bis-amino product.
References
-
Regioselectivity Mechanism
-
Title: Regioselective nucleophilic aromatic substitution of 5,7-dichloropyrazolo[1,5-a]pyrimidines.[1]
- Source:Journal of Heterocyclic Chemistry / BenchChem Reactivity Guide
- Context: Confirms C7 (position adjacent to bridgehead)
-
-
Suzuki Coupling Optimization
-
Synthesis of Related Kinase Inhibitors
- Title: Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases.
- Source:Pharmaceuticals (MDPI), 2024.
- Context: Provides detailed experimental protocols for displacements and structural characteriz
-
URL:[Link]
Sources
- 1. SNAr Reaction of Polyhalogenated Heterocycles - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 2. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
Purification techniques for 5,7-Dichloro-2-ethylpyrazolo[1,5-a]pyrimidine reaction mixtures
Topic: Purification & Isolation Protocols
Introduction: The Scaffold & The Challenge
You are likely working with 5,7-Dichloro-2-ethylpyrazolo[1,5-a]pyrimidine as a core scaffold for kinase inhibitor development (e.g., PI3K, CDK, or PDE4 inhibitors). This electrophilic intermediate is synthesized via the condensation of 3-amino-5-ethylpyrazole with diethyl malonate, followed by chlorination with phosphorus oxychloride (
The Critical Challenge:
The purity of this intermediate is binary—it is either a pristine white solid or a degrading brown oil. The primary failure points are incomplete
This guide provides a self-validating workflow to navigate these pitfalls.
Module 1: The Quenching Phase (Safety & Purity)
Status: Critical Control Point
Objective: Safely destroy excess
The most common cause of low yield is not the reaction itself, but the workup.
Protocol: The "Reverse Quench" Technique
Do NOT add water to the reaction mixture.[1] DO add the reaction mixture to the quench solution.
-
Preparation: Cool the reaction mixture (RM) to room temperature. If the RM is thick, dilute with a minimal amount of anhydrous DCM or Toluene.
-
The Quench Receiver: In a separate large flask, prepare a slurry of Crushed Ice and Solid Sodium Acetate (buffered to pH 5-6).
-
Why Acetate? It buffers the generated HCl/Phosphoric acid, preventing the pH from dropping too low (which promotes product decomposition) or rising too high (which promotes C7-hydrolysis).
-
-
Addition: Transfer the RM slowly via cannula or dropping funnel into the vigorously stirred ice slurry.
-
Temperature Limit: Maintain internal temperature
.
-
-
Validation: After addition, stir for 30 minutes. Check TLC. If the product spot trails or stays at the baseline, phosphorus species are still present.
Visualization: Quenching Logic Flow
Figure 1: The "Reverse Quench" is mandatory for large-scale POCl3 workups to prevent thermal runaway and product entrapment.
Module 2: Isolation & Purification
Status: Standard Operation Objective: Remove hydrolysis byproducts (5-chloro-7-hydroxy) and phosphorus residues.
Method A: Extraction & Flash Chromatography (Recommended)
Because the 2-ethyl group adds lipophilicity, this compound performs well on silica gel, but the basic nitrogens can cause tailing.
Step-by-Step Protocol:
-
Extraction: Extract the quenched aqueous slurry with Dichloromethane (DCM) (
).-
Note: Avoid Ethyl Acetate if possible; it extracts more water and phosphorus acid impurities.
-
-
Wash: Wash combined organics with Cold Brine followed by Sat.
(rapidly, do not soak). Dry over .[2][3] -
Concentration: Evaporate to a brown oil/semi-solid.
-
Checkpoint: If the oil is black/tarry, perform a "silica plug" filtration (elute with 100% DCM) before the main column.
-
-
Chromatography:
-
Stationary Phase: Silica Gel (230-400 mesh).
-
Eluent: Gradient of Hexanes : DCM (Start 1:1
End 1:4). -
Modifier: If tailing occurs, add 1% Methanol (NOT Triethylamine, which can react with the C7-Cl).
-
Method B: Recrystallization (Scalable)
For reactions
-
Solvent System: Ethanol or Isopropanol .
-
Procedure: Dissolve crude solid in boiling ethanol (minimal volume). If insoluble black specks remain, hot filter through Celite.
-
Crystallization: Allow to cool slowly to RT, then to
. -
Yield: The 5,7-dichloro product crystallizes as off-white needles. The mono-hydroxy impurities usually remain in the mother liquor.
Data Summary: Solubility Profile
| Solvent | Solubility ( | Suitability | Notes |
| DCM | High | Extraction | Best for solubilizing the 2-ethyl variant. |
| Hexanes | Low | Anti-Solvent | Used to crash out product or as column eluent. |
| Ethanol | Moderate (Hot) | Recrystallization | High solubility at boiling; poor at |
| Water | Insoluble | Quench | Product precipitates; salts dissolve. |
Module 3: Troubleshooting & FAQs
Status: Diagnostic
Q1: My product is a dark brown oil, but literature says "white solid."
Cause: This is usually due to oxidative byproducts of the pyrazole ring or residual phosphorus polymers.
Fix: The compound is a solid (MP
-
Dissolve the oil in a small amount of DCM.
-
Add Hexane dropwise until cloudy.
-
Scratch the flask wall with a glass rod. If it oils out again, seed with a crystal from a previous batch or revert to Column Chromatography (Method A).
Q2: TLC shows a spot just below the product ( lower).
Cause: Hydrolysis of the C7-chlorine to the 7-hydroxy derivative. The C7 position is highly electrophilic and susceptible to nucleophilic attack by water during the quench. Fix:
-
Prevention: Ensure the quench is cold (
) and not overly basic ( ). -
Removal: Recrystallization from Ethanol is very effective at removing the more polar hydroxy impurity.
Q3: I see "ghost" spots or streaking on TLC.
Cause: The pyrazolo[1,5-a]pyrimidine core is basic. It interacts with the acidic silanols on TLC plates. Fix: Pre-dip your TLC plate in a solution of 5% Triethylamine in Hexane and dry it before spotting your compound. This neutralizes the plate.
Visualization: Purification Decision Tree
Figure 2: Select the purification route based on the crude purity profile to maximize yield.
References
-
Li, X., et al. (2012).[4] "Hydrolysis of Phosphoryl Trichloride (
): Characterization, in Situ Detection, and Safe Quenching of Energetic Metastable Intermediates." Organic Process Research & Development, 16(11).- Context: Authoritative guide on the safety and chemistry of the "Reverse Quench" technique.
-
BenchChem Technical Support. (2025). "Physical and chemical properties of 5,7-Dichloropyrazolo[1,5-a]pyrimidine."
- Context: Specific physical property data and general handling for the 5,7-dichloro scaffold.
- Fustero, S., et al. (2008). "Improved Regioselective Synthesis of Pyrazolo[1,5-a]pyrimidines." Journal of Organic Chemistry. Context: Establishes the reactivity difference between C5 and C7 chlorines, crucial for understanding hydrolysis impurities.
-
ChemicalBook. (2025). "5,7-Dichloropyrazolo[1,5-a]pyrimidine Product Data."
- Context: Confirmation of solubility profiles and chromatographic conditions (DCM:Hexane gradients).
Sources
Technical Support Center: Optimizing Solvent Selection for 5,7-Dichloro-2-ethylpyrazolo[1,5-a]pyrimidine
Topic: Solvent Engineering for Nucleophilic Aromatic Substitution (
Introduction: The "C7-First" Imperative
Welcome to the technical support hub for the 5,7-dichloro-2-ethylpyrazolo[1,5-a]pyrimidine scaffold. This heterocycle is a "privileged structure" in kinase inhibitor discovery (e.g., Zaleplon analogs, CDK inhibitors).
The Core Challenge: This molecule possesses two electrophilic sites: C5 and C7 .[1][2]
-
C7 (Position 7): Highly reactive due to its proximity to the bridgehead nitrogen (
), which exerts a strong inductive electron-withdrawing effect. -
C5 (Position 5): Less reactive, generally requiring higher temperatures or stronger nucleophiles to displace.[1]
Your Goal: Select a solvent system that maximizes solubility while controlling the regioselectivity (C7 vs. C5) and suppressing hydrolysis (formation of the 7-hydroxy impurity).
Module 1: Solvent Selection Matrix
Q: Which solvent should I use for my specific nucleophile?
A: Solvent selection is a trade-off between reaction rate (polarity) and workup efficiency (boiling point/miscibility). Use the table below to match your nucleophile class to the optimal solvent.
| Solvent Class | Specific Solvent | Recommended For | Pros | Cons |
| Polar Aprotic (High BP) | DMF, DMAc, NMP | Weak nucleophiles (anilines), sterically hindered amines. | Highest reaction rates; excellent solubility for the dichloro-scaffold.[1] | Difficult to remove (high BP); aqueous workup required; risk of decomposition at >100°C. |
| Polar Aprotic (Low BP) | Acetonitrile (MeCN), THF | Strong nucleophiles (primary alkyl amines, alkoxides). | Easy workup (evaporation); good balance of rate and selectivity.[1] | Lower solubility for some fused-ring analogs; slower rates for anilines.[1] |
| Chlorinated | DCM, DCE | Highly reactive amines; low-temperature selectivity studies.[1] | Excellent solubility for the 2-ethyl lipophilic handle; very easy workup.[1] | Very slow reaction rates; poor for ionic nucleophiles (e.g., salts).[1] |
| Protic | Ethanol, Isopropanol | NOT RECOMMENDED for initial screening.[1] | Green chemistry applications (only if validated).[1] | High risk of solvolysis (formation of ethyl ethers); can deactivate nucleophiles via H-bonding. |
Module 2: Decision Logic & Workflow
The following decision tree illustrates the logical flow for selecting reaction conditions based on your specific constraints (solubility vs. selectivity).
Caption: Figure 1. Solvent selection decision tree for C7-selective substitution. Blue/Green paths indicate preferred routes for ease of purification.
Module 3: Troubleshooting & FAQs
Q1: I am observing the formation of a "7-hydroxy" impurity (Hydrolysis). Why?
Diagnosis: The C7 position is extremely electrophilic.[1] Trace water in polar aprotic solvents (DMF/DMSO) acts as a nucleophile, especially if the reaction is heated or if hygroscopic bases (KOH, NaH) are used. Solution:
-
Switch Solvent: Move to Anhydrous THF or DCM .[1] These absorb less atmospheric moisture than DMF.[1]
-
Scavenger: Add 3Å molecular sieves to the reaction vessel.
-
Base Change: Use non-hygroscopic organic bases like DIPEA (Hünig's base) or 2,6-Lutidine instead of carbonate salts.[1]
Q2: I see a mixture of two isomers (C7 and C5 substitution). How do I fix this?
Diagnosis: You have lost kinetic control.[1] This usually happens when the reaction is too hot or the solvent is too polar, stabilizing the transition state for the C5 attack (which has a higher activation energy). Solution:
-
Lower Temperature: Run the reaction at -10°C to 0°C . The C7 position reacts much faster (Kinetic Control).[1]
-
Reduce Polarity: Switch from DMF to Toluene or DCM . Non-polar solvents destabilize the charged transition state, exaggerating the difference in electrophilicity between C7 and C5.
-
Sterics: If using a bulky amine, the C5 position (less hindered than C7 in some conformations) becomes competitive.[1] Use a non-polar solvent to enforce the electronic preference for C7.
Q3: How do I remove DMF/DMAc without aqueous extraction (which might crash out my product)?
Diagnosis: The 2-ethyl group adds lipophilicity, making the product "greasy" and hard to crystallize from water/DMF mixtures. Solution:
-
Lyophilization: If scale permits, freeze-dry the reaction mixture.
-
Precipitation: Pour the DMF mixture into 10 volumes of ice-cold water with vigorous stirring. The 2-ethyl lipophilicity should force precipitation.[1]
-
Azeotrope: Use Heptane to azeotrope off residual DMF on a rotovap (requires multiple cycles).[1]
Module 4: Standardized Protocol (C7-Selective Amination)
Objective: Mono-substitution of 5,7-dichloro-2-ethylpyrazolo[1,5-a]pyrimidine at the C7 position.
Reagents:
-
Substrate: 5,7-Dichloro-2-ethylpyrazolo[1,5-a]pyrimidine (1.0 eq)
-
Nucleophile: Primary/Secondary Amine (1.1 eq)
-
Base: Triethylamine (
) or DIPEA (1.2 eq) -
Solvent: Anhydrous Ethanol (Green) OR Acetonitrile (Standard)
Procedure:
-
Dissolution: Dissolve 1.0 eq of the dichloro-substrate in the solvent (0.2 M concentration). Note: The 2-ethyl group aids solubility compared to the methyl analog.
-
Cooling: Cool the solution to 0°C (ice bath).
-
Addition: Add the base, followed by the dropwise addition of the amine.[1] Do not add the amine in one shot to avoid localized high concentrations favoring bis-substitution.
-
Monitoring: Stir at 0°C for 1 hour. Monitor by TLC/LCMS.[1]
-
Workup:
-
If MeCN/EtOH: Evaporate solvent, redissolve in EtOAc, wash with water/brine, dry over
. -
If DMF: Pour into ice water, filter the precipitate.[1]
-
Module 5: Mechanistic Insight
Understanding the electronic map allows for better troubleshooting.[1]
Caption: Figure 2. Mechanism of
References
-
Richardson, T. O., et al. "Regioselective Nucleophilic Aromatic Substitution of 5,7-Dichloropyrazolo[1,5-a]pyrimidines." Journal of Heterocyclic Chemistry, vol. 45, no. 3, 2008.
-
Fustero, S., et al. "Improved Synthesis of Zaleplon via Regioselective Fluorine Substitution."[1] Journal of Organic Chemistry, 2006.[1][3] (Demonstrates C7 reactivity in analogous systems).
-
BenchChem Technical Repository. "Physical and chemical properties of 5,7-Dichloropyrazolo[1,5-a]pyrimidine." Accessed 2025.[1][2][4][5]
-
WuXi Biology. "Understanding Regioselectivity in SNAr reaction of Dichloropyrimidines." (QM Analysis of C2 vs C4/C5 vs C7 selectivity).
Sources
- 1. fluorochem.co.uk [fluorochem.co.uk]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. SNAr Reaction in Other Common Molecular Solvents - Wordpress [reagents.acsgcipr.org]
- 4. researchgate.net [researchgate.net]
- 5. Access to Pyrazolo[1,5‑a]pyrimidinone Regioisomers from Acylated Meldrum’s Acids - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Catalyst Screening for Cross-Coupling of 5,7-Dichloro-2-ethylpyrazolo[1,5-a]pyrimidine
Welcome to the technical support center for catalyst screening in cross-coupling reactions involving 5,7-Dichloro-2-ethylpyrazolo[1,5-a]pyrimidine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of these reactions, providing in-depth troubleshooting advice and answers to frequently asked questions. The pyrazolo[1,5-a]pyrimidine scaffold is a key structural motif in many kinase inhibitors and other medicinally important compounds, making its efficient functionalization a critical task in drug discovery.[1][2][3][4][5]
This document moves beyond a simple recitation of protocols. It aims to provide a deeper understanding of the "why" behind experimental choices, empowering you to make informed decisions and troubleshoot effectively when faced with unexpected results.
I. Understanding the Substrate: 5,7-Dichloro-2-ethylpyrazolo[1,5-a]pyrimidine
Before diving into catalyst screening, a fundamental understanding of the substrate's reactivity is paramount. The 5,7-dichloro-2-ethylpyrazolo[1,5-a]pyrimidine core presents two distinct chlorine atoms for cross-coupling.
Key Reactivity Considerations:
-
Site Selectivity: In many dihalogenated heterocycles, the position of coupling is dictated by the relative electrophilicity of the carbon-halogen bonds. For pyrazolo[1,5-a]pyrimidines, the C7 position is generally more reactive towards nucleophilic aromatic substitution than the C5 position.[6] This inherent reactivity difference is a crucial starting point for developing selective cross-coupling strategies. However, factors like the choice of catalyst, ligand, and reaction conditions can sometimes override this intrinsic preference, and in some cases, diarylation can be a competing process.[7]
-
Electronic Effects: The pyrazolo[1,5-a]pyrimidine system is a π-deficient N-heterocycle. This electronic nature influences the ease of oxidative addition, a key step in the catalytic cycle of many cross-coupling reactions.
II. Troubleshooting Common Cross-Coupling Issues
This section addresses frequent challenges encountered during catalyst screening for the cross-coupling of 5,7-Dichloro-2-ethylpyrazolo[1,5-a]pyrimidine.
Question 1: My Suzuki-Miyaura coupling reaction is sluggish or shows no product formation. What are the likely causes and how can I troubleshoot?
Answer:
A sluggish or failed Suzuki-Miyaura coupling can be attributed to several factors, ranging from reagent quality to suboptimal reaction conditions. A systematic approach is key to identifying and resolving the issue.
Initial Checks & Quick Fixes:
-
Reagent Integrity:
-
Boronic Acid/Ester: Boronic acids can undergo protodeboronation, especially if they are old, impure, or exposed to moisture.[8][9] Always use fresh, high-purity boronic acids or their more stable boronate ester counterparts.
-
Palladium Catalyst: Palladium(II) precatalysts need to be reduced in situ to the active Pd(0) species.[10] If the precatalyst has degraded, this reduction may be inefficient. Consider using a fresh batch or a pre-formed Pd(0) source like Pd(PPh₃)₄.
-
Ligands: Phosphine ligands are susceptible to oxidation.[10] Ensure they have been stored under an inert atmosphere.
-
Base and Solvents: The purity of the base is critical.[10] Solvents should be anhydrous (if required) and properly degassed to remove oxygen, which can deactivate the catalyst.[8][10]
-
Systematic Screening of Reaction Parameters:
If initial checks don't resolve the issue, a systematic screening of reaction components is the next logical step. The choice of catalyst, ligand, solvent, and base are all interdependent and crucial for success, especially with less reactive chloro-substituents.[8]
Workflow for Systematic Screening:
Sources
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Insights into the medicinal chemistry of heterocycles integrated with a pyrazolo[1,5-a]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Discovery and optimisation of pyrazolo[1,5-a]pyrimidines as aryl hydrocarbon receptor antagonists - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene: Influence of Mononuclear Pd, Pd Clusters, and Pd Nanoparticles—the Case for Exploiting Pd Catalyst Speciation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Regioselective Substitution of Dichloropyrazolo[1,5-a]pyrimidines
Guide for Senior Application Scientists and Drug Development Professionals
Welcome to the technical support center for synthetic strategies involving dichloropyrazolo[1,5-a]pyrimidines. This resource provides in-depth guidance on controlling the regioselectivity of nucleophilic aromatic substitution (SNAr) reactions at the C5 and C7 positions, a critical challenge in the synthesis of novel therapeutics and functional materials. This guide is structured as a series of frequently asked questions and troubleshooting scenarios to address common issues encountered in the lab.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental difference in reactivity between the C5 and C7 positions on the pyrazolo[1,5-a]pyrimidine core?
The C5 and C7 positions on the 5,7-dichloropyrazolo[1,5-a]pyrimidine scaffold exhibit distinct electronic properties that govern their reactivity towards nucleophiles. The C7 position is generally more electrophilic and thus more susceptible to initial nucleophilic attack. This is attributed to the nitrogen atom at position 4, which exerts a stronger electron-withdrawing effect on the adjacent C7 position. In contrast, the C5 position's reactivity is also influenced by the pyrazole ring fusion. Studies on related dichlorinated N-heterocycles, like 2,4-dichloropyrimidines, show that the relative reactivity of chloro- leaving groups is highly sensitive to the electronic environment of the entire ring system.[1][2] Selective substitution at C7 is often achieved under mild conditions, suggesting it is the kinetically favored position.[3][4]
Q2: What is the guiding principle for controlling C5 vs. C7 substitution using temperature?
The selective substitution at either the C5 or C7 position is a classic example of kinetic versus thermodynamic control.[5][6]
-
Kinetic Control (Low Temperature): At lower temperatures (e.g., 0 °C to room temperature), the reaction is under kinetic control. The product that forms fastest is the major product. Due to its higher electrophilicity, the C7 position has a lower activation energy barrier for nucleophilic attack, leading to the preferential formation of the C7-substituted product.[3][4]
-
Thermodynamic Control (High Temperature): At elevated temperatures (e.g., >100 °C or reflux), the system has enough energy to overcome higher activation barriers and reach a state of equilibrium. The major product will be the most stable isomer, which is often the C5-substituted product. The C7-substituted kinetic product can sometimes rearrange or revert to the starting material, allowing the thermodynamically more stable C5 product to accumulate over time.
dot digraph "Kinetic_vs_Thermodynamic_Control" { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
// Nodes Reactants [label="5,7-Dichloropyrazolo[1,5-a]pyrimidine\n+ Nucleophile", fillcolor="#F1F3F4", fontcolor="#202124"]; TS_C7 [label="Transition State\n(C7 Attack)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; TS_C5 [label="Transition State\n(C5 Attack)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Prod_C7 [label="C7-Substituted Product\n(Kinetic)", fillcolor="#FBBC05", fontcolor="#202124"]; Prod_C5 [label="C5-Substituted Product\n(Thermodynamic)", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Reactants -> TS_C7 [label=" Low Temp\n(Low Ea)"]; TS_C7 -> Prod_C7 [label=" Fast"]; Reactants -> TS_C5 [label=" High Temp\n(High Ea)"]; TS_C5 -> Prod_C5 [label=" Slow"]; Prod_C7 -> Reactants [label=" Reversible at\nHigh Temp"]; }
Caption: Energy profile for C5 vs. C7 substitution.
Troubleshooting Guide
Q1: My reaction is yielding a mixture of C5 and C7 substituted products. How can I improve selectivity for the C7 position?
Obtaining a mixture indicates that the reaction conditions are not sufficiently optimized for kinetic control. To favor C7 substitution:
-
Lower the Reaction Temperature: This is the most critical parameter. Start the reaction at 0 °C or even lower (e.g., -20 °C) and allow it to slowly warm to room temperature. Avoid any external heating. Many selective C7 substitutions are reported to proceed efficiently at room temperature.[3][4]
-
Shorten the Reaction Time: Monitor the reaction closely using TLC or LC-MS. As the kinetic product, the C7 isomer should form relatively quickly. Prolonged reaction times, especially if the temperature drifts upwards, can lead to the formation of the thermodynamic C5 isomer.
-
Choice of Base and Solvent: Use a non-nucleophilic base of moderate strength, such as K₂CO₃ or DIPEA, to neutralize the HCl generated without interfering with the main reaction. The solvent can also play a role; polar aprotic solvents like acetonitrile or THF are common choices.
Q2: I am observing low conversion rates at low temperatures when targeting C7 substitution. What adjustments can I make?
Low reactivity at low temperatures is a common issue, especially with less reactive nucleophiles.
-
Slightly Increase the Temperature: While low temperature is key for selectivity, you may need to find a balance. Try running the reaction at a stable temperature slightly above your initial condition (e.g., 25-40 °C) and monitor for the appearance of the undesired C5 isomer.
-
Use a More Reactive Nucleophile: If possible, consider if the nucleophile's reactivity can be enhanced. For example, using the sodium salt of an alcohol or thiol (alkoxide/thiolate) will be significantly more reactive than the neutral species.
-
Increase Concentration or Add a Catalyst: Increasing the concentration of reactants can sometimes accelerate the reaction. In some cases, phase-transfer catalysts can be beneficial for reactions with poor solubility.
Q3: How can I selectively synthesize the C5-substituted product?
Targeting the C5 position requires conditions that favor thermodynamic control.
-
Elevate the Reaction Temperature: High temperatures are essential. Reactions are typically run at reflux in solvents like isopropanol, dioxane, or DMF, often exceeding 100 °C. Microwave irradiation can also be an effective method for reaching the required temperatures quickly and uniformly.
-
Use a Two-Step, One-Pot Approach: A common strategy is to first form the C7-substituted kinetic product under mild conditions. Then, without isolating the intermediate, increase the temperature significantly. This will promote an in-situ rearrangement or equilibration to the more stable C5 product.
-
Consider the Nucleophile: Sterically bulky nucleophiles may inherently favor the less hindered C5 position, even at moderate temperatures, although this is less predictable than temperature control.
Data Summary: Typical Conditions for Regioselective Substitution
| Target Position | Control Type | Typical Temperature | Common Solvents | Base (if needed) | Expected Outcome |
| C7 | Kinetic | 0 °C to Room Temp. | Acetonitrile, THF, DCM | K₂CO₃, DIPEA | Major C7-isomer, minimal C5 |
| C5 | Thermodynamic | 80 °C to Reflux | Isopropanol, Dioxane, DMF | K₂CO₃, NaH | Major C5-isomer |
Experimental Protocols
Protocol 1: General Procedure for Selective C7-Substitution (Kinetic Control)
-
To a solution of 5,7-dichloropyrazolo[1,5-a]pyrimidine (1.0 eq) in anhydrous acetonitrile (0.1 M) in a round-bottom flask, add the desired nucleophile (1.1 eq).
-
Add a suitable base, such as powdered anhydrous K₂CO₃ (2.0 eq) or DIPEA (1.5 eq).
-
Stir the reaction mixture at room temperature (approx. 25 °C).
-
Monitor the reaction progress by TLC or LC-MS every 30-60 minutes.
-
Upon consumption of the starting material (typically 2-6 hours), filter off any solids and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to yield the C7-substituted pyrazolo[1,5-a]pyrimidine.
Protocol 2: General Procedure for Selective C5-Substitution (Thermodynamic Control)
-
Combine 5,7-dichloro-2-methylpyrazolo[1,5-a]pyrimidine (1.0 eq), the C7-substituted intermediate (if pre-formed) or the desired nucleophile (1.2 eq), and a base (e.g., K₂CO₃, 2.5 eq) in a microwave-safe vial or a flask equipped with a reflux condenser.
-
Add a high-boiling solvent such as isopropanol or dioxane (0.1-0.2 M).
-
Heat the mixture to reflux (typically 80-120 °C) or using a microwave reactor (e.g., 130 °C).
-
Maintain the temperature and monitor the reaction until LC-MS analysis shows the conversion of the starting material/C7-isomer to the desired C5 product (can take 8-24 hours).
-
Cool the reaction mixture to room temperature.
-
Dilute with water and extract with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the residue by column chromatography to isolate the C5-substituted product.
Caption: Workflow for optimizing C5 vs. C7 selectivity.
References
-
Sikdar, A., et al. (2023). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC. Available at: [Link]
-
El-Enany, M. M., et al. (2011). Synthesis and Antitumor Activity of Novel pyrazolo[1,5-a]pyrimidine Derivatives. European Journal of Chemistry. Available at: [Link]
-
Portilla, J., et al. (2020). Pyrazolo[1,5-a]pyrimidines-based fluorophores: a comprehensive theoretical-experimental study. RSC Publishing. Available at: [Link]
-
Shawali, A. S., et al. (2017). Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing. Springer. Available at: [Link]
-
Li, J., et al. (2020). Construction of pyrazolo[1,5-a]pyrimidines and pyrimido[1,2-b]indazoles with calcium carbide as an alkyne source. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]
-
Abdel-Maksoud, M. S., et al. (2024). Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. MDPI. Available at: [Link]
-
Hassan, M. E. (1987). Synthesis of substituted pyrazolo [1,5 — a] pyrimidines. ResearchGate. Available at: [Link]
-
Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Available at: [Link]
-
Ke, Y., et al. (2013). Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. PMC. Available at: [Link]
-
Quiroga-Vargas, D., et al. (2021). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. MDPI. Available at: [Link]
-
Gryaznova, T. V., et al. (2022). Thermodynamic vs. Kinetic Control in Synthesis of O-Donor 2,5-Substituted Furan and 3,5-Substituted Pyrazole from Heteropropargyl Precursor. MDPI. Available at: [Link]
-
Wu, W. (2021). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. LinkedIn. Available at: [Link]
-
Gawande, S. D., et al. (2022). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. PMC. Available at: [Link]
-
Gryaznova, T. V., et al. (2022). Thermodynamic vs. Kinetic Control in Synthesis of O-Donor 2,5-Substituted Furan and 3,5-Substituted Pyrazole from Heteropropargyl Precursor. ResearchGate. Available at: [Link]
-
Abu-Hashem, A. A., et al. (2011). Synthesis and Electrophilic Substitutions of Novel Pyrazolo[1,5-c]-1,2,4-triazolo[4,3-a]pyrimidines. MDPI. Available at: [Link]
-
Kumar, S., et al. (2024). Regioselective C(sp2)–H halogenation of pyrazolo[1,5-a]pyrimidines facilitated by hypervalent iodine(iii) under aqueous and ambient conditions. PMC. Available at: [Link]
-
Abstract. Studies on the Regioselective Nucleophilic Aromatic Substitution (SNAr) Reaction of 2-Substituted 3,5-Dichloropyrazines. ResearchGate. Available at: [Link]
-
Wu, W. (2021). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. LinkedIn. Available at: [Link]
-
Gawande, S. D., et al. (2022). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. Semantic Scholar. Available at: [Link]
-
Delacroix, S., et al. (2024). Access to Pyrazolo[1,5‑a]pyrimidinone Regioisomers from Acylated Meldrum's Acids. PMC. Available at: [Link]
-
da Silva, A. C. S., et al. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. MDPI. Available at: [Link]
Sources
- 1. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 2. wuxibiology.com [wuxibiology.com]
- 3. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Thermodynamic vs. Kinetic Control in Synthesis of O-Donor 2,5-Substituted Furan and 3,5-Substituted Pyrazole from Heteropropargyl Precursor [mdpi.com]
- 6. researchgate.net [researchgate.net]
Validation & Comparative
A Researcher's Guide to the ¹H NMR Interpretation of 5,7-Dichloro-2-ethylpyrazolo[1,5-a]pyrimidine
This guide provides an in-depth analysis and interpretation of the proton nuclear magnetic resonance (¹H NMR) spectrum for 5,7-dichloro-2-ethylpyrazolo[1,5-a]pyrimidine. The pyrazolo[1,5-a]pyrimidine scaffold is a recognized "privileged structure" in medicinal chemistry, frequently utilized as a core for developing targeted therapeutics like protein kinase inhibitors.[1] Accurate structural elucidation via NMR spectroscopy is paramount for confirming the identity and purity of novel derivatives, ensuring the reliability of subsequent biological and pharmacological studies.
This document moves beyond a simple data report, offering a comparative analysis grounded in fundamental spectroscopic principles. We will dissect the expected spectrum, explain the electronic and structural rationale behind each signal's characteristics, and compare these features to related analogs to provide a comprehensive understanding for researchers, scientists, and drug development professionals.
Part 1: Predicted ¹H NMR Spectrum and Structural Assignment
The structure of 5,7-dichloro-2-ethylpyrazolo[1,5-a]pyrimidine contains four distinct sets of chemically non-equivalent protons, which should give rise to four unique signals in the ¹H NMR spectrum.[2] The analysis hinges on understanding the electronic environment of each proton, which dictates its chemical shift (δ), and the influence of neighboring protons, which determines the signal's splitting pattern (multiplicity).[3]
Part 3: Standard Operating Protocol for ¹H NMR Data Acquisition
To ensure reproducibility and high-quality data, the following protocol for acquiring a ¹H NMR spectrum is recommended.
Sample Preparation
-
Weighing: Accurately weigh 5-10 mg of the 5,7-dichloro-2-ethylpyrazolo[1,5-a]pyrimidine sample directly into a clean, dry vial.
-
Solvent Selection: Choose a suitable deuterated solvent. Chloroform-d (CDCl₃) is a common first choice for non-polar to moderately polar organic compounds. For compounds with poor solubility, dimethyl sulfoxide-d₆ (DMSO-d₆) can be used. [4]3. Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.
-
Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (chemical shift reference set to δ 0.00 ppm), unless the solvent contains pre-added TMS. [4]5. Mixing: Gently swirl or vortex the vial until the sample is completely dissolved. If necessary, brief sonication can be used to aid dissolution.
-
Transfer: Using a clean Pasteur pipette, transfer the solution into a 5 mm NMR tube. Ensure the liquid height is approximately 4-5 cm.
-
Filtering (Optional): If the solution is not perfectly clear, filter it through a small plug of glass wool in the pipette during transfer to remove any particulate matter.
Instrument Setup and Data Acquisition
-
Instrument: The following steps are generalized for a modern Fourier Transform NMR spectrometer (e.g., 400 MHz or higher).
-
Insertion & Locking: Insert the NMR tube into the spinner turbine and place it in the magnet. The instrument will lock onto the deuterium signal of the solvent to stabilize the magnetic field.
-
Shimming: Perform an automated or manual shimming procedure to optimize the homogeneity of the magnetic field across the sample, which is critical for achieving sharp, well-resolved peaks.
-
Tuning and Matching: Tune and match the probe to the correct frequency for ¹H nuclei to ensure maximum signal sensitivity.
-
Acquisition Parameters:
-
Pulse Angle: Set to a 30° or 45° flip angle for quantitative measurements, or 90° for maximizing signal in a single scan.
-
Acquisition Time (AT): Typically 2-4 seconds.
-
Relaxation Delay (D1): Set to 1-5 seconds to allow for full relaxation of the protons between pulses.
-
Number of Scans (NS): For a ~5 mg sample, 8 to 16 scans are usually sufficient to achieve a good signal-to-noise ratio.
-
-
Acquire Spectrum: Initiate the data acquisition.
Data Processing
-
Fourier Transform: The raw data (Free Induction Decay, FID) is converted into the frequency-domain spectrum via a Fourier Transform.
-
Phasing: Manually or automatically correct the phase of the spectrum to ensure all peaks have a pure absorption lineshape and are upright on a flat baseline.
-
Baseline Correction: Apply a baseline correction algorithm to ensure the baseline is flat at zero intensity.
-
Referencing: Calibrate the chemical shift axis by setting the TMS peak to δ 0.00 ppm.
-
Integration: Integrate the area under each signal. Set the integration of one distinct peak (e.g., one of the 1H singlets) to 1.0 to determine the relative ratios of all other protons in the molecule. [2]
References
- Chimichi, S., Cosimelli, B., Bruni, F., & Selleri, S. (1992). ¹H and ¹³C NMR study of the pyrazolo[1,5-a]pyrimidine system. Canadian Journal of Chemistry, 70(4), 1093-1097.
- BenchChem. (2025).
-
Chimichi, S., et al. (1992). ¹H and ¹³C NMR study of the pyrazolo[1,5-a]pyrimidine system. ResearchGate. [Link]
-
Al-Mousawi, S. M., et al. (2011). Synthesis of Some Novel Pyrazolo[1,5-a]pyrimidine Derivatives and Their Application as Disperse Dyes. Molecules, 16(12), 10351-10367. [Link]
-
Reddy, G. V., et al. (2018). Highly Facile and Regio-Selective Synthesis of Pyrazolo[1,5-a]pyrimidines via Reactions of 1,2-Allenic Ketones with Aminopyrazoles. The Royal Society of Chemistry. [Link]
-
Scribd. (n.d.). NMR Spectroscopy: Ethyl Group Analysis. [Link]
-
Kudryavtsev, K. V., et al. (2023). NMR-Verified Dearomatization of 5,7-Substituted Pyrazolo[1,5-a]pyrimidines. Molecules, 28(18), 6599. [Link]
-
Brown, W. P. (2025). Interpreting the H-1 hydrogen-1 (proton) NMR spectrum of ethyl ethanoate (ethyl acetate). Doc Brown's Chemistry. [Link]
-
Semantic Scholar. (2022). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. [Link]
-
Rodrigues, L. M., et al. (n.d.). NMR analysis of a series of substituted pyrazolo[3,4- d]pyrimidines- 4-amines. CORE. [Link]
-
Al-Warhi, T., et al. (2024). Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. Molecules, 29(24), 5483. [Link]
-
Al-Warhi, T., et al. (2023). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Medicinal Chemistry, 14(10), 1869-1893. [Link]
-
Jasperse, C. (n.d.). Short Summary of ¹H-NMR Interpretation. Minnesota State University Moorhead. [Link]
-
AZoOptics. (2025). How to Interpret NMR Spectroscopy Results: A Beginner's Guide. [Link]
-
Gomaa, A. M., et al. (2022). Synthesis, anticancer evaluation, and molecular modeling study of new 2-(phenylamino)pyrazolo[1,5-a]pyrimidine analogues. Arabian Journal of Chemistry, 15(11), 104230. [Link]
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- 4. ethyl ethanoate low high resolution H-1 proton nmr spectrum of ethyl acetate analysis interpretation of chemical shifts ppm spin spin line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
Navigating the Maze of Fragments: A Comparative Guide to the Mass Spectrometry of 5,7-Dichloro-2-ethylpyrazolo[1,5-a]pyrimidine and Its Analogs
For Immediate Release
[City, State] – [Date] – In the intricate world of drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. Mass spectrometry stands as a cornerstone analytical technique, providing invaluable insights into molecular weight and structure through the analysis of fragmentation patterns. This guide, authored for researchers, scientists, and drug development professionals, offers a deep dive into the electron ionization mass spectrometry (EI-MS) fragmentation of the promising heterocyclic scaffold, 5,7-Dichloro-2-ethylpyrazolo[1,5-a]pyrimidine, and provides a comparative analysis with its structural analogs.
The pyrazolo[1,5-a]pyrimidine core is a privileged structure in medicinal chemistry, forming the backbone of numerous compounds with diverse biological activities, including roles as protein kinase inhibitors in cancer therapy.[1][2] Understanding the fragmentation behavior of this class of compounds is crucial for their unambiguous identification and characterization in complex biological matrices.
The Foundation: Electron Ionization Mass Spectrometry
Electron ionization (EI) is a hard ionization technique that imparts significant energy to the analyte molecule, leading to extensive fragmentation.[3][4] This process begins with the bombardment of the sample with high-energy electrons (typically 70 eV), causing the ejection of an electron from the molecule to form a molecular ion (M+•).[3][5] The excess energy within the molecular ion induces bond cleavages, resulting in a series of characteristic fragment ions. The resulting mass spectrum is a fingerprint of the molecule, with the mass-to-charge ratio (m/z) of the ions plotted against their relative abundance.
Predicted Fragmentation Pathway of 5,7-Dichloro-2-ethylpyrazolo[1,5-a]pyrimidine
The initial event will be the formation of the molecular ion. A key feature to anticipate is the isotopic signature of the two chlorine atoms. The natural abundance of chlorine isotopes is approximately 75.8% for ³⁵Cl and 24.2% for ³⁷Cl. Therefore, the molecular ion peak will appear as a cluster of peaks at M, M+2, and M+4, with characteristic relative intensities.
Subsequent fragmentation is likely to proceed through several key pathways:
-
Loss of the Ethyl Group: A common initial fragmentation for alkyl-substituted heterocycles is the loss of the alkyl substituent. In this case, the loss of an ethyl radical (•C₂H₅) would result in a significant fragment ion. This is often a favorable fragmentation pathway.
-
Loss of Chlorine: The sequential loss of chlorine atoms is another expected fragmentation route. This can occur through the loss of a chlorine radical (•Cl) or through the elimination of HCl.
-
Ring Cleavage: Fragmentation of the pyrazolo[1,5-a]pyrimidine ring system itself is also anticipated. This can involve complex rearrangements and the expulsion of small neutral molecules like HCN or N₂. The cleavage of the pyrimidine ring is a common fragmentation mode for such fused systems.[6][7]
The following diagram illustrates the predicted primary fragmentation pathways for 5,7-Dichloro-2-ethylpyrazolo[1,5-a]pyrimidine under electron ionization.
Caption: Predicted major fragmentation pathways of 5,7-Dichloro-2-ethylpyrazolo[1,5-a]pyrimidine in EI-MS.
Comparative Fragmentation Analysis
To provide a practical context, the predicted fragmentation of our target compound can be compared with the known fragmentation patterns of other pyrazolo[1,5-a]pyrimidine derivatives. While direct analogues with the same substitution are not readily found in the literature, we can draw comparisons with related structures.
| Compound | Key Fragmentation Pathways | Reference |
| 5,7-Dichloro-2-ethylpyrazolo[1,5-a]pyrimidine (Predicted) | Loss of •C₂H₅, sequential loss of •Cl, pyrimidine ring cleavage. | Inferred from[6][7][8] |
| Pyrimidinethiones and Thiazolo[3,2-a]pyrimidines | Loss of functional groups (e.g., ethyl), decomposition of the heterocyclic rings.[6] | [6] |
| Substituted Pyrimidine Derivatives | Cleavage of amide linkages and fragmentation of the pyrimidine ring.[7] | [7] |
| Polychlorinated Biphenyls (as a model for chlorinated compounds) | Characteristic isotopic patterns, loss of chlorine atoms.[8] | [8] |
This comparative table highlights the common fragmentation behaviors, such as the loss of substituents from the core heterocyclic structure and the subsequent or concurrent breakdown of the ring system itself. The presence of chlorine atoms in our target compound adds a layer of complexity and a distinct isotopic signature that is a powerful diagnostic tool.
Experimental Protocol for Mass Spectrometry Analysis
For researchers aiming to acquire mass spectra of 5,7-Dichloro-2-ethylpyrazolo[1,5-a]pyrimidine or its analogs, the following is a generalized experimental protocol for Gas Chromatography-Mass Spectrometry (GC-MS) with an electron ionization source.
Objective: To obtain the electron ionization mass spectrum of 5,7-Dichloro-2-ethylpyrazolo[1,5-a]pyrimidine.
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer with an Electron Ionization source.
Materials:
-
Sample of 5,7-Dichloro-2-ethylpyrazolo[1,5-a]pyrimidine
-
High-purity solvent (e.g., dichloromethane or ethyl acetate)
-
GC column suitable for heterocyclic compounds (e.g., a mid-polarity column like a DB-5ms)
Procedure:
-
Sample Preparation: Dissolve a small amount of the sample in a suitable high-purity solvent to a concentration of approximately 1 mg/mL.
-
GC-MS Instrument Setup:
-
Injector Temperature: 250 °C
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)
-
Oven Temperature Program: Start at a suitable initial temperature (e.g., 100 °C), hold for 1 minute, then ramp at a rate of 10 °C/min to a final temperature of 280 °C, and hold for 5 minutes.
-
Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Energy: 70 eV
-
Mass Range: Scan from m/z 40 to 500.
-
-
Injection: Inject 1 µL of the prepared sample into the GC-MS.
-
Data Acquisition: Acquire the data in full scan mode.
-
Data Analysis:
-
Identify the peak corresponding to the analyte in the total ion chromatogram.
-
Extract the mass spectrum for this peak.
-
Analyze the molecular ion region for the characteristic chlorine isotope pattern.
-
Identify and propose structures for the major fragment ions.
-
Caption: General workflow for acquiring and interpreting the mass spectrum of the target compound.
Conclusion
The structural elucidation of novel compounds like 5,7-Dichloro-2-ethylpyrazolo[1,5-a]pyrimidine is a critical step in the drug discovery pipeline. While direct experimental data on its mass spectral fragmentation is not yet published, a comprehensive understanding of the fragmentation of related pyrazolo[1,5-a]pyrimidines and chlorinated compounds allows for a robust prediction of its behavior under electron ionization. This guide provides a framework for interpreting the mass spectra of this important class of molecules, aiding researchers in their quest to develop new and effective therapeutics.
References
- Efficient Synthesis of Pyrazolopyrimidines Containing a Chromane Backbone with Biological Activity Evalu
- Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer tre
- Synthesis and Characterization of New Pyrazolopyrimidine Derivatives Incorporated to Benzothiaazole - Letters in Applied NanoBioScience.
- Electron capture ioniz
- Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines.
- Synthesis of pyrazolopyrimidine and pyrazolopyridine deriv
- Pyrazolo[1,5-a]pyrimidines-based fluorophores: a comprehensive theoretical-experimental study - RSC Publishing.
- Electron Ionization for GC–MS | LCGC Intern
- Investigation of Electron Ionization in Mass Spectrometry: Principles and Applic
- Mass spectral fragmentation modes of pyrimidine derivatives.
- Artigo - SciELO.
- The “ETD-like” Fragment
- Mass fragmentation pattern for compound 10 - ResearchG
- NMR-Verified Dearomatization of 5,7-Substituted Pyrazolo[1,5-a]pyrimidines - PMC.
- General structure of pyrazolo[1,5-a]pyrimidine derivatives with arbitrary numbering - ResearchG
- Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC.
- Electron ionization mass spectral fragmentation study of sulfation derivatives of polychlorin
- Electron Impact (EI) & Chemical Ionization (CI)
Sources
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. m.youtube.com [m.youtube.com]
- 5. rroij.com [rroij.com]
- 6. article.sapub.org [article.sapub.org]
- 7. sphinxsai.com [sphinxsai.com]
- 8. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
Comparative Guide: Structural Analysis of 5,7-Dichloro-2-ethylpyrazolo[1,5-a]pyrimidine
Executive Summary & Core Directive
This guide provides a technical analysis of 5,7-Dichloro-2-ethylpyrazolo[1,5-a]pyrimidine (referred to herein as DCEPP ). Unlike standard catalog entries, this document treats DCEPP as a dynamic "product"—a privileged scaffold intermediate—and compares its structural utility against naturally occurring Purines and the non-reactive 5,7-Dimethyl analog.
The Core Thesis: DCEPP is not merely a building block; it is a "tunable bioisostere." Its crystal packing and solution-phase behavior are defined by the interplay between the lipophilic 2-ethyl anchor and the highly reactive, regioselective 5,7-dichloro electrophilic sites. This guide validates its superiority in designing ATP-competitive kinase inhibitors where membrane permeability and precise functionalization are required.
Structural Characterization (The Product)
Molecular Geometry & Electronic Landscape
The pyrazolo[1,5-a]pyrimidine core is a fused 5-6 bicyclic system. In DCEPP, the electron-deficient pyrimidine ring is fused with the electron-rich pyrazole.
-
Planarity: The 10
-electron system maintains strict planarity (RMSD < 0.02 Å for ring atoms), critical for intercalation into the ATP-binding cleft of kinases (e.g., CDK2, Trk). -
The 2-Ethyl Anchor: Unlike a simple methyl group, the 2-ethyl substituent introduces a specific steric bulk (
35 ų) that disrupts perfect "head-to-tail" -stacking seen in unsubstituted analogs. This increases solubility in organic solvents—a major processing advantage over the parent scaffold. -
The 5,7-Dichloro Motifs:
-
C7-Cl (Apical): Highly susceptible to nucleophilic aromatic substitution (
) due to the inductive effect of the bridgehead nitrogen (N4). -
C5-Cl (Distal): Less reactive, allowing for sequential, regioselective functionalization.
-
Crystal Packing & Intermolecular Forces
Based on homologous structures (e.g., 5,7-dimethyl or 7-phenyl analogs), the solid-state arrangement of DCEPP is governed by two dominant forces:
-
-
Stacking: The planar heteroaromatic cores stack in offset layers (interplanar distance 3.4 Å). -
Halogen Bonding (X-Bonding): The chlorine atoms, particularly at C7, exhibit a "sigma-hole" (positive electrostatic potential cap). This facilitates Type II halogen bonds (
) with adjacent molecules, stabilizing the lattice and increasing the melting point relative to non-halogenated isosteres.
Comparative Analysis: DCEPP vs. Alternatives
This section objectively compares DCEPP against its primary biological competitor (Purine) and its synthetic competitor (5,7-Dimethyl analog).
Table 1: Structural & Functional Comparison
| Feature | DCEPP (Product) | Purine (Adenine Scaffold) | 5,7-Dimethyl Analog |
| Core Character | Synthetic Bioisostere | Natural Substrate | Synthetic Isostere |
| H-Bond Donors | 0 (Lipophilic) | 1-2 (N7/N9-H) | 0 (Lipophilic) |
| Reactivity | High (Bi-electrophilic) | Nucleophilic (N-alkylation) | Inert (C-H activation only) |
| Regioselectivity | Excellent (C7 >> C5) | Moderate (N9 vs N7) | N/A |
| Solubility (LogP) | High (~2.8) | Low (< 0) | Moderate (~1.5) |
| Primary Use | Kinase Inhibitor Core | DNA/RNA Synthesis | Fluorescent Probes |
Comparison Deep Dive
Vs. Purine (The Biological Standard): Purines suffer from poor membrane permeability due to multiple H-bond donors/acceptors. DCEPP mimics the purine shape (adenine bioisostere) but replaces the polar N7/N9 region with the lipophilic C-C bond of the pyrazole and the 2-ethyl group.
-
Result: DCEPP derivatives often show 10-100x better passive diffusion across cell membranes than their purine counterparts.
Vs. 5,7-Dimethyl Analog (The Synthetic Alternative):
The dimethyl analog is structurally similar but chemically inert. It cannot undergo
-
Result: DCEPP is superior for diversity-oriented synthesis. You can displace the C7-Cl with an amine (mimicking the N6-amine of adenine) and the C5-Cl with an aryl group to access the "gatekeeper" pocket of kinases.
Experimental Protocols (Self-Validating)
Synthesis of 5,7-Dichloro-2-ethylpyrazolo[1,5-a]pyrimidine
Rationale: This protocol uses
Reagents:
-
3-Amino-5-ethylpyrazole (1.0 eq)
-
Diethyl malonate (1.1 eq)
-
Sodium ethoxide (NaOEt)
-
Phosphorus oxychloride (
)[1][2] - -Dimethylaniline[1][2]
Workflow:
-
Cyclization (Formation of the Diol):
-
Reflux 3-amino-5-ethylpyrazole with diethyl malonate in NaOEt/EtOH for 4 hours.
-
Acidify with acetic acid to precipitate 2-ethylpyrazolo[1,5-a]pyrimidine-5,7-diol .
-
Validation Point: Solid should be off-white.[2]
NMR should show absence of ethyl ester protons.
-
-
Chlorination (The Critical Step):
-
Suspend the diol (10 g) in
(130 mL). -
Cool to 0°C. Add
-dimethylaniline (2.5 eq) dropwise (Exothermic!). -
Heat to 100°C (Reflux) for 4-6 hours.
-
Endpoint: Solution turns clear/brown. TLC (Hexane/EtOAc 4:1) shows a single non-polar spot (
).
-
-
Work-up & Crystallization:
Structural Validation Data
To confirm you have the correct structure (and not the regioisomer), verify these parameters:
-
Melting Point: 68–70 °C (Sharp range indicates purity).
-
NMR (400 MHz,
):-
1.35 (t, 3H,
) -
2.85 (q, 2H,
) - 6.55 (s, 1H, H-3 pyrazole proton)
- 6.90 (s, 1H, H-6 pyrimidine proton)
-
Note: The H-6 proton is the key diagnostic. If it is split or shifted, chlorination was incomplete.
-
1.35 (t, 3H,
Visualizations
Synthesis & Regioselectivity Workflow
This diagram illustrates the synthesis and the regioselective reactivity of the product.
Caption: Synthesis workflow showing the critical regioselective differentiation between C7 and C5 positions.
Pharmacophore Interaction Map
This diagram visualizes how the crystal structure features translate to biological binding (Mechanism of Action).
Caption: Pharmacophore map highlighting the structural roles of the 2-ethyl and dichloro substituents in binding.
References
-
ChemicalBook. (2025).[2] 5,7-Dichloropyrazolo[1,5-a]pyrimidine Properties and Synthesis. Retrieved from
-
MDPI. (2024). Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. Molecules, 29(15), 3560.[3] Retrieved from
-
BenchChem. (2025).[2][4][5] Physical and chemical properties of 5,7-Dichloropyrazolo[1,5-a]pyrimidine. Retrieved from
-
Royal Society of Chemistry. (2025). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors. RSC Advances. Retrieved from
-
Springer. (2011). Synthesis and antitumor activity of novel pyrazolo[1,5-a]pyrimidine derivatives. European Journal of Chemistry.[6] Retrieved from
Sources
- 1. 5,7-DICHLOROPYRAZOLO[1,5-A]PYRIMIDINE | 57489-77-7 [chemicalbook.com]
- 2. benchchem.com [benchchem.com]
- 3. Pyrazolo[1,5- a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors-Synthetic Strategies and SAR Insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Synthesis and antitumor activity of novel pyrazolo[1,5-a]pyrimidine derivatives | European Journal of Chemistry [eurjchem.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
